molecular formula C12H13BrN2 B595021 4-(4-Bromophenyl)piperidine-4-carbonitrile CAS No. 1255666-69-3

4-(4-Bromophenyl)piperidine-4-carbonitrile

Cat. No.: B595021
CAS No.: 1255666-69-3
M. Wt: 265.154
InChI Key: NWSFSVGHKAZFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)piperidine-4-carbonitrile is a chemical compound offered as its hydrochloride salt with the CAS Number 1809152-76-8 . This piperidine-based building block features both a bromophenyl group and a carbonitrile moiety at the 4-position of the piperidine ring, giving it significant potential for use in organic synthesis and medicinal chemistry research . The molecular formula of the hydrochloride salt is C 12 H 14 BrClN 2 and it has a molecular weight of 301.61 g/mol . As a versatile chemical intermediate, this compound is primarily valued in scientific R&D for constructing more complex molecules. The bromophenyl substituent makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic and heteroaromatic systems . Simultaneously, the carbonitrile group offers a handle for further functionalization, including hydrolysis to carboxylic acids or reduction to aminomethyl groups . This dual functionality makes it a valuable scaffold in pharmaceutical research for the discovery and development of new active compounds. Please handle this product with care. It carries safety warnings indicating it may cause skin and eye irritation and may be harmful if swallowed . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSFSVGHKAZFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734943
Record name 4-(4-Bromophenyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-69-3
Record name 4-(4-Bromophenyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 4-(4-bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed exploration of the synthetic pathways and analytical techniques required to confirm the molecule's precise chemical structure.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 1255666-69-3, is a substituted piperidine derivative. The presence of a bromophenyl group and a nitrile function at the 4-position of the piperidine ring makes it a versatile building block for the synthesis of a wide range of chemical entities with potential therapeutic applications. Accurate structural confirmation is paramount for its use in further chemical synthesis and drug discovery pipelines. This guide outlines the key methodologies and data interpretation involved in its structural elucidation.

Synthesis and Reaction Pathway

The synthesis of this compound can be logically approached through a two-step process, starting from the commercially available precursor, 4-(4-bromophenyl)piperidine.

G cluster_0 Step 1: Synthesis of 4-(4-Bromophenyl)piperidine cluster_1 Step 2: Cyanation 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine H2, Rh/C H₂, Rh/C, Et₃N, MeOH 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine->H2, Rh/C 4-(4-Bromophenyl)piperidine 4-(4-Bromophenyl)piperidine H2, Rh/C->4-(4-Bromophenyl)piperidine Cyanating_Agent Cyanating Agent (e.g., NaCN, KCN) 4-(4-Bromophenyl)piperidine->Cyanating_Agent This compound This compound Cyanating_Agent->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)piperidine

A common and efficient method for the synthesis of the precursor, 4-(4-bromophenyl)piperidine, involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

Procedure: To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), is added a Rhodium on carbon (Rh/C) catalyst (0.060 g). The reaction mixture is then placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through a pad of Celite™, and the filtrate is concentrated under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.[1][2]

Proposed Experimental Protocol: Synthesis of this compound

General Procedure (Hypothetical): To a solution of an appropriately protected 4-(4-bromophenyl)piperidine derivative in a suitable aprotic solvent, a cyanide source such as sodium cyanide or potassium cyanide would be added. The reaction may require elevated temperatures and the presence of a phase-transfer catalyst to facilitate the reaction. After the reaction is complete, an aqueous workup followed by extraction and purification by column chromatography or recrystallization would be performed to isolate the desired this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of the Precursor: 4-(4-Bromophenyl)piperidine

The characterization of the precursor is a crucial first step. The following data has been reported for 4-(4-bromophenyl)piperidine:

Parameter Value
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
Appearance White solid

Table 1: Physicochemical Properties of 4-(4-Bromophenyl)piperidine.[3]

Technique Observed Peaks / Signals
¹H NMR (400 MHz, MeOD) δ 7.31 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 3.09-3.06 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H)
¹³C NMR (100 MHz, MeOD) δ 145.3, 131.2, 128.5, 128.2, 126.4, 119.4, 45.6, 41.4, 32.7
Mass Spec. (ESI-MS) m/z 241 [M+H]⁺

Table 2: Spectroscopic Data for 4-(4-Bromophenyl)piperidine.[1][2]

Expected Spectroscopic Data for this compound

Based on the structure of this compound, the following spectral characteristics are anticipated:

Technique Expected Key Features
¹H NMR - Signals for the aromatic protons of the bromophenyl group, likely appearing as two doublets in the region of δ 7.0-7.6 ppm. - Signals for the piperidine ring protons. The protons on carbons adjacent to the nitrogen (C2 and C6) would likely appear as multiplets in the δ 2.5-3.5 ppm region. The protons on carbons C3 and C5 would also appear as multiplets, likely in the δ 1.5-2.5 ppm region. The absence of a proton at C4 would be a key indicator.
¹³C NMR - Signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. - A signal for the quaternary carbon at the 4-position of the piperidine ring (C4), which would be downfield due to the attachment of the phenyl and cyano groups. - A signal for the nitrile carbon (C≡N) in the region of δ 115-125 ppm. - Signals for the piperidine ring carbons.
IR Spectroscopy - A characteristic absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2260-2220 cm⁻¹. - Absorption bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. - A C-Br stretching vibration, typically in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.15 g/mol for C₁₂H₁₃BrN₂). - The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio would be a definitive feature. - Fragmentation patterns consistent with the loss of the cyano group, the bromophenyl group, or parts of the piperidine ring.

Table 3: Predicted Spectroscopic Features for this compound.

Structure Elucidation Workflow

The logical process for confirming the structure of this compound is outlined below. This workflow starts from the synthesis and proceeds through various analytical techniques to arrive at an unambiguous structural assignment.

G Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis IR IR Spectroscopy (Identify C≡N stretch) Preliminary_Analysis->IR MS Mass Spectrometry (Determine Molecular Weight and Formula) Preliminary_Analysis->MS NMR NMR Spectroscopy (¹H and ¹³C NMR for connectivity) Preliminary_Analysis->NMR Structure_Confirmation Final Structure Confirmation IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach involving its synthesis from 4-(4-bromophenyl)piperidine and comprehensive analysis using modern spectroscopic methods. The combined data from NMR, IR, and mass spectrometry provides irrefutable evidence for the connectivity and arrangement of atoms within the molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel piperidine-based compounds for drug discovery and development.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(4-Bromophenyl)piperidine-4-carbonitrile and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, synthetic chemistry, and pharmacological studies.

Core Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes the available information for its hydrochloride salt and predicted values for the free base. For comparison, data for the parent compound, 4-(4-Bromophenyl)piperidine, is also included.

PropertyThis compound HydrochlorideThis compound (Free Base - Predicted)4-(4-Bromophenyl)piperidine (Parent Compound)
CAS Number 1809152-76-8[1]Not Available80980-89-8
Molecular Formula C₁₂H₁₄BrClN₂[2]C₁₂H₁₃BrN₂C₁₁H₁₄BrN
Molecular Weight 301.61 g/mol [2]265.15 g/mol 240.14 g/mol
Melting Point Data not availableData not available144-146 °C
Boiling Point Data not availableData not available307.6 ± 42.0 °C (Predicted)
Solubility Data not availableData not availableData not available
pKa Data not availableData not available10.14 ± 0.10 (Predicted)
LogP Data not available2.1 (Predicted)Data not available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, the synthesis of 4-aryl-4-cyanopiperidines is a known transformation in medicinal chemistry. A general approach often involves a Strecker-type reaction or a nucleophilic substitution on a suitable piperidine precursor.

One plausible synthetic route, adapted from general methods for the synthesis of 4-substituted piperidines, is outlined below. This should be considered a theoretical pathway and would require optimization.

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound A 1-Boc-4-piperidone reagent1 + Grignard Reaction A->reagent1 B 4-Bromophenylmagnesium bromide B->reagent1 C 1-Boc-4-(4-bromophenyl)piperidin-4-ol reagent2 + Dehydration (e.g., TFAA) C->reagent2 D 1-Boc-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine reagent3 + Cyanation (e.g., TMSCN, Lewis Acid) D->reagent3 E 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile reagent4 + Deprotection (e.g., TFA or HCl) E->reagent4 F This compound reagent1->C reagent2->D reagent3->E reagent4->F

Caption: Proposed synthetic route for this compound.

Experimental Workflow for a Key Synthetic Step (Hypothetical)

The following is a hypothetical, generalized protocol for the cyanation of a tetrahydropyridine intermediate, which would be a crucial step in the proposed synthesis.

Experimental Workflow Hypothetical Cyanation Protocol start Dissolve 1-Boc-4-(4-bromophenyl)- 1,2,3,6-tetrahydropyridine in anhydrous DCM add_tms Add Trimethylsilyl cyanide (TMSCN) start->add_tms cool Cool reaction mixture to 0°C add_tms->cool add_lewis Slowly add Lewis acid catalyst (e.g., TMSOTf) cool->add_lewis warm Allow to warm to room temperature and stir add_lewis->warm quench Quench reaction with saturated NaHCO₃ solution warm->quench extract Extract with DCM quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain 1-Boc-4-(4-bromophenyl) piperidine-4-carbonitrile purify->end Drug Discovery Logic Drug Discovery and Development Pathway A Compound Synthesis and Purification B Physicochemical Characterization (Solubility, Stability, etc.) A->B C In vitro Biological Screening (Target Binding, Functional Assays) A->C B->C D Lead Identification C->D E In vivo Efficacy and PK/PD Studies D->E F Lead Optimization D->F E->F G Preclinical Development F->G

References

4-(4-Bromophenyl)piperidine-4-carbonitrile CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a piperidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, registry information, and a proposed synthetic pathway, supported by relevant experimental methodologies for related compounds.

Core Registry Information

This compound is registered under the following CAS numbers:

Form CAS Number Notes
Free Base1255666-69-3
Hydrochloride Salt1809152-76-8

These distinct identifiers are crucial for accurate sourcing and regulatory compliance.

Chemical and Physical Properties

Property This compound This compound HCl 4-(4'-Bromophenyl)piperidine (Reference)
Molecular Formula C₁₂H₁₃BrN₂C₁₂H₁₄BrClN₂C₁₁H₁₄BrN
Molecular Weight 265.15 g/mol 301.61 g/mol 240.14 g/mol [1][2]
Appearance White (Predicted)-Solid[2]
Melting Point Not availableNot available144-146 °C[1]
Boiling Point Not availableNot available307.6±42.0 °C (Predicted)[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route involves a Strecker synthesis, a well-established method for producing α-aminonitriles from a ketone, an amine, and a cyanide source.

Synthesis_Pathway cluster_0 Step 1: Formation of Iminium Ion cluster_1 Step 2: Cyanation cluster_2 Step 3: Bromination (Hypothetical) 4-Piperidone 4-Piperidone Iminium_Ion Iminium Ion Intermediate 4-Piperidone->Iminium_Ion  Aniline, Acid Catalyst   Aniline Aniline Aniline->Iminium_Ion Target_Molecule 4-(Phenylamino)piperidine-4-carbonitrile Iminium_Ion->Target_Molecule  Nucleophilic Attack   Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Target_Molecule Final_Product This compound Target_Molecule->Final_Product  Electrophilic Aromatic Substitution   Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Final_Product Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants and solvent - Control temperature and atmosphere Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring: - TLC or LC-MS Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR Spectroscopy - Mass Spectrometry - IR Spectroscopy - Melting Point Analysis Purification->Characterization Final_Product Pure Product Characterization->Final_Product

References

Potential Mechanism of Action of 4-(4-Bromophenyl)piperidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanisms of action for the novel compound 4-(4-Bromophenyl)piperidine-4-carbonitrile. Based on an extensive review of structurally related molecules, this document outlines plausible biological targets, associated signaling pathways, and detailed experimental protocols for investigatory purposes. The core structure, a 4-arylpiperidine, is a well-established pharmacophore known to interact with a range of protein targets, including voltage-gated ion channels and G-protein coupled receptors. Furthermore, the presence of a 4-cyano substituent suggests a potential for kinase inhibition. This guide consolidates available quantitative data and methodologies to provide a foundational resource for researchers exploring the therapeutic potential of this compound.

Introduction

This compound is a synthetic compound featuring a 4-arylpiperidine scaffold, a privileged structure in medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components—the 4-(4-bromophenyl)piperidine core and the 4-carbonitrile moiety—allow for the formulation of several well-grounded hypotheses regarding its potential mechanism of action. This guide will explore these potential mechanisms, drawing parallels from analogous compounds and providing the necessary technical details for experimental validation.

The primary hypothesized biological targets for this compound include:

  • Voltage-Gated Sodium (Nav) and T-type Calcium (Cav) Channels

  • Opioid Receptors (μ, δ, κ)

  • Dopamine D2 Receptors

  • Pim-1 Serine/Threonine Kinase

Potential Mechanisms of Action and Signaling Pathways

Dual Blockade of Voltage-Gated Sodium and T-type Calcium Channels

The 4-arylpiperidine framework is a known structural motif in compounds that exhibit dual inhibitory activity against voltage-gated sodium (Nav) and T-type calcium (Cav) channels.[1][2][3] Such dual-channel blockade can lead to neuroprotective and anticonvulsant effects.

Blockade of Nav and T-type Cav channels by a compound like this compound would directly impact neuronal excitability. By inhibiting the influx of Na+ and Ca2+ ions, the compound would raise the threshold for action potential generation and reduce neuronal firing rates. This can be particularly relevant in pathological conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

G cluster_membrane Cell Membrane NaV_Channel Na+ Channel Na_Influx Na+ Influx NaV_Channel->Na_Influx CaV_Channel T-type Ca2+ Channel Ca_Influx Ca2+ Influx CaV_Channel->Ca_Influx Compound 4-(4-Bromophenyl)piperidine- 4-carbonitrile Compound->NaV_Channel blocks Compound->CaV_Channel blocks Depolarization Membrane Depolarization Depolarization->NaV_Channel activates Depolarization->CaV_Channel activates Action_Potential Action Potential Generation Na_Influx->Action_Potential Ca_Influx->Action_Potential Reduced_Excitability Reduced Neuronal Excitability Action_Potential->Reduced_Excitability

Figure 1: Proposed mechanism of neuronal excitability modulation.
Opioid Receptor Modulation

The 4-arylpiperidine scaffold is a cornerstone of many potent opioid receptor ligands.[4][5] Depending on the specific substitutions, these compounds can act as agonists or antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors.

Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go). Upon agonist binding, the Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

G Compound 4-(4-Bromophenyl)piperidine- 4-carbonitrile (Agonist) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Compound->Opioid_Receptor binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gα inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates VGCC Ca2+ Channel G_Protein->VGCC Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_Efflux K+ Efflux (Hyperpolarization) GIRK->K_Efflux Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Figure 2: Opioid receptor Gi/Go signaling cascade.
Dopamine D2 Receptor Antagonism

Arylpiperidine and arylpiperazine moieties are common in ligands for dopamine receptors, particularly the D2 subtype.[6][7][8] These compounds often act as antagonists or partial agonists and are investigated for antipsychotic properties.

Similar to opioid receptors, dopamine D2 receptors are coupled to Gi/Go proteins. Antagonism of D2 receptors by this compound would block the endogenous ligand, dopamine, from binding and initiating the downstream signaling cascade. This would prevent the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and modulation of downstream effectors like Protein Kinase A (PKA).

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor binds Compound 4-(4-Bromophenyl)piperidine- 4-carbonitrile (Antagonist) Compound->D2_Receptor blocks G_Protein Gi/o Protein D2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates

Figure 3: Dopamine D2 receptor antagonist mechanism.
Pim-1 Kinase Inhibition

The presence of a nitrile (cyano) group on a heterocyclic scaffold is a feature of some inhibitors of the Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways, particularly in cancer.[9][10][11][12]

Pim-1 kinase is constitutively active and its expression is regulated by the JAK/STAT pathway. Pim-1 phosphorylates several downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis. Inhibition of Pim-1 by this compound would prevent the phosphorylation of its substrates, leading to increased apoptosis and reduced cell proliferation.

G Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1_Gene Pim-1 Gene Transcription JAK_STAT->Pim1_Gene Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase BAD BAD Pim1_Kinase->BAD phosphorylates Compound 4-(4-Bromophenyl)piperidine- 4-carbonitrile Compound->Pim1_Kinase inhibits pBAD p-BAD (Inactive) BAD->pBAD Apoptosis Apoptosis BAD->Apoptosis promotes pBAD->Apoptosis inhibits

Figure 4: Pim-1 kinase signaling pathway and its inhibition.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of compounds structurally related to this compound. This data provides a basis for estimating the potential potency at the hypothesized targets.

Table 1: Activity of 4-Arylpiperidine Derivatives at Ion Channels

Compound ClassTargetAssayPotency (IC50)Reference
4-ArylpiperidinesT-type Ca2+ ChannelsElectrophysiology0.3 - 5 µM[13][14][15]
4-ArylpiperidinesNa+ ChannelsElectrophysiology1 - 10 µM[16]

Table 2: Affinity of 4-Arylpiperidine Derivatives for Opioid and Dopamine Receptors

Compound ClassTargetRadioligandAffinity (Ki)Reference
4-Arylpiperidinesμ-Opioid Receptor[³H]DAMGO0.6 - 16 nM
4-Arylpiperidinesκ-Opioid Receptor[³H]U-695931.8 - 22 nM
4-Arylpiperidinesδ-Opioid Receptor[³H]Naltrindole39 - 260 nM
ArylpiperazinesDopamine D2 Receptor[¹²⁵I]ABN0.07 - 0.26 nM[6]
ArylpiperazinesDopamine D3 Receptor[¹²⁵I]ABNKi > 10 nM[6]

Table 3: Inhibitory Activity of Cyanopyridine Derivatives against Pim-1 Kinase

Compound ClassTargetAssayPotency (IC50)Reference
CyanopyridinesPim-1 KinaseKinase Inhibition Assay0.019 - 0.94 µM[9]
CyanopyridinesPim-1 KinaseKinase Inhibition Assay0.13 - 0.326 µM[10]
CyanopyridinesPim-1 KinaseKinase Inhibition Assay0.46 - 0.63 µM[12][17]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound at its potential targets.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Blockade

This protocol is designed to measure the inhibitory effect of the test compound on voltage-gated sodium and T-type calcium channels expressed in a suitable cell line (e.g., HEK293).

G Start Start Cell_Culture Culture HEK293 cells expressing NaV or CaV channels Start->Cell_Culture Plating Plate cells onto glass coverslips Cell_Culture->Plating Patching Establish whole-cell patch clamp configuration Plating->Patching Recording_Baseline Record baseline currents using specific voltage protocols Patching->Recording_Baseline Compound_Application Perfuse cells with varying concentrations of test compound Recording_Baseline->Compound_Application Recording_Compound Record currents in the presence of the compound Compound_Application->Recording_Compound Washout Washout compound with control solution Recording_Compound->Washout Data_Analysis Analyze current inhibition and calculate IC50 Washout->Data_Analysis End End Data_Analysis->End

Figure 5: Workflow for whole-cell patch clamp electrophysiology.
  • Cell Culture: HEK293 cells stably expressing the target ion channel (e.g., Nav1.7 or Cav3.2) are cultured under standard conditions.

  • Solutions:

    • External Solution (for Nav): (in mM) 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal Solution (for Nav): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.

    • External Solution (for Cav): (in mM) 160 TEACl, 2 CaCl₂, 10 HEPES, pH 7.4 with TEAOH.[18]

    • Internal Solution (for Cav): (in mM) 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP, pH 7.2 with CsOH.[18]

  • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. For Nav channels, currents are typically elicited by depolarizing voltage steps from a holding potential of -100 mV. For T-type Cav channels, currents are elicited by steps to various test potentials from a holding potential of -100 mV.[18][19]

  • Data Analysis: The peak current amplitude before and after compound application is measured. The percentage of inhibition is calculated, and concentration-response curves are fitted to the Hill equation to determine the IC50 value.

Radioligand Competition Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for a specific receptor (e.g., μ-opioid or dopamine D2) by measuring its ability to compete with a radiolabeled ligand.

G Start Start Membrane_Prep Prepare cell membranes expressing the target receptor Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Filtration Rapidly filter the incubation mixture to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Measure radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Data_Analysis Calculate specific binding and determine IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 6: Workflow for radioligand competition binding assay.
  • Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: e.g., [³H]DAMGO for μ-opioid receptor, [³H]spiperone for dopamine D2 receptor.[1][20]

    • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., naloxone for opioid receptors, (+)-butaclamol for D2 receptors).[1][20]

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and a range of concentrations of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Specific binding is determined by subtracting non-specific binding from total binding. The IC50 is calculated by fitting the data to a one-site competition model. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the activity of a kinase (e.g., Pim-1) by measuring the amount of ADP produced in the phosphorylation reaction.

G Start Start Kinase_Reaction Incubate Pim-1 kinase, substrate, ATP, and test compound Start->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Kinase_Reaction->ATP_Depletion ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP ATP_Depletion->ADP_to_ATP Luminescence Luciferase/luciferin reaction produces a light signal ADP_to_ATP->Luminescence Measurement Measure luminescence with a plate-reading luminometer Luminescence->Measurement Data_Analysis Calculate percent inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 7: Workflow for the ADP-Glo™ kinase inhibition assay.
  • Reagents:

    • Recombinant Pim-1 kinase.

    • Pim-1 substrate (e.g., a specific peptide).

    • ATP.

    • Test compound (serially diluted).

    • ADP-Glo™ Kinase Assay Kit (Promega).[21][22]

  • Procedure:

    • In a 384-well plate, initiate the kinase reaction by combining the Pim-1 enzyme, substrate, ATP, and varying concentrations of the test compound.

    • Incubate at room temperature for 60 minutes.[21]

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[21]

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[21]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

Based on its chemical structure, this compound presents a compelling profile for interacting with multiple biological targets of therapeutic relevance. The 4-arylpiperidine core strongly suggests activity at voltage-gated ion channels and GPCRs such as opioid and dopamine receptors, while the 4-cyano group introduces the possibility of Pim-1 kinase inhibition. The information and protocols provided in this guide offer a comprehensive framework for the systematic investigation of these potential mechanisms of action. Further experimental validation using the outlined methodologies is essential to elucidate the precise pharmacological profile of this compound and to guide its future development as a potential therapeutic agent.

References

The Pivotal Role of 4-Arylpiperidine Derivatives in Modern Pharmacology: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its inherent versatility allows for molecular modifications that can finely tune the affinity and efficacy of these compounds for a range of critical biological targets. This in-depth technical guide provides a comprehensive literature review of 4-arylpiperidine derivatives, focusing on their interactions with opioid, dopamine, and serotonin receptors. The following sections will delve into their structure-activity relationships, detail key experimental methodologies for their evaluation, and visualize the complex signaling pathways they modulate.

Structure-Activity Relationships: A Quantitative Overview

The pharmacological profile of 4-arylpiperidine derivatives is exquisitely sensitive to substitutions on both the piperidine ring and the aryl moiety. The following tables summarize the structure-activity relationship (SAR) data for key derivatives, providing a quantitative basis for understanding their interactions with major neurotransmitter receptor systems.

Opioid Receptor Ligands

4-Arylpiperidine derivatives have been extensively developed as both agonists and antagonists of opioid receptors, playing a crucial role in pain management and the treatment of opioid addiction. The nature and position of substituents on the aryl ring, as well as the substituent on the piperidine nitrogen, are critical determinants of activity and selectivity.

Compound IDN-SubstituentAryl-SubstituentReceptor TargetBinding Affinity (Ki, nM)Functional Activity
FentanylPhenethylPhenylµ-Opioid~1Potent Agonist
Pethidine (Meperidine)MethylPhenylµ-Opioid100-200Agonist
LY255582(S)-3-hydroxy-3-cyclohexylpropyl3-hydroxyphenylµ, κ, δ-Opioid0.6 (µ), 1.8 (κ), 39 (δ)Antagonist[1]
Carbamate Analog of LY255582(S)-3-hydroxy-3-cyclohexylpropyl3-carbamoyloxyphenylµ, κ, δ-Opioid1.1 (µ), 2.5 (κ), 45 (δ)Antagonist[1]
Carboxamide Analog of LY255582(S)-3-hydroxy-3-cyclohexylpropyl3-carboxamidophenylµ, κ, δ-Opioid1.9 (µ), 18 (κ), 89 (δ)Antagonist[1]
Dopamine Receptor Ligands

The 4-arylpiperidine scaffold is also a key pharmacophore for ligands targeting dopamine receptors, particularly the D2 subtype. These compounds are integral to the treatment of psychosis, schizophrenia, and other neurological disorders. Modifications to the aryl ring and the linker to the piperidine nitrogen significantly impact affinity and functional activity.

Compound IDN-SubstituentAryl-SubstituentReceptor TargetBinding Affinity (Ki, nM)Functional Activity
Haloperidol4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)butyl4-FluorophenylD2 Dopamine1-2Antagonist
Aripiprazole AnalogVaries2,3-DichlorophenylD2 DopamineVariesPartial Agonist/Antagonist[2]
Tert-butyl carbamate analogtert-butylcarbamate3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexylD2 Dopamine-Partial Agonist[3]
Benperidol1-(1-(4-fluorophenyl)-4-oxobutyl)PhenylD2 Dopamine~0.2Antagonist
Serotonin Receptor and Transporter Ligands

Derivatives of 4-arylpiperidine are prominent as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various serotonin receptor subtypes. These compounds are widely used in the treatment of depression, anxiety, and other mood disorders. The nature of the aryl group and the substitution at the piperidine nitrogen are crucial for SERT affinity and selectivity.

Compound IDN-SubstituentAryl-SubstituentTargetBinding Affinity (Ki, nM)Functional Activity
Paroxetine-4-FluorophenylSERT~0.1Reuptake Inhibitor
FemoxetineMethyl4-MethoxyphenylSERT~10Reuptake Inhibitor
4-(benzothiazol-2-yl)piperidine derivativeVariesBenzothiazolyl5-HT1A/SERTHigh affinity for bothDual Ligand[4]
Spiro[chromene-2,4'-piperidine] derivativeVariesChromene5-HT2C-Gq-biased partial agonist[5]

Key Experimental Protocols

The pharmacological characterization of 4-arylpiperidine derivatives relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the literature.

In Vitro Functional Assays

1. GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[6][7][8][9]

  • Membrane Preparation:

    • Cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet is resuspended in the same buffer and centrifuged again.

    • The final pellet is resuspended in an appropriate assay buffer and protein concentration is determined.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with the test compound (agonist) and GDP (to ensure G proteins are in their inactive state) in an assay buffer (containing MgCl₂, NaCl, and a buffer like Tris-HCl).

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Agonist stimulation is measured as the percentage increase in [³⁵S]GTPγS binding over basal levels.

    • EC₅₀ (half-maximal effective concentration) and Emax (maximal effect) values are determined by non-linear regression analysis of the concentration-response curves.

2. cAMP Accumulation Assay

This assay is used to determine the functional activity of GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11][12][13][14]

  • Cell Culture and Treatment:

    • Cells expressing the receptor of interest are cultured in appropriate media.

    • For Gi-coupled receptors, cells are often pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Cells are then incubated with the test compound at various concentrations.

  • cAMP Measurement (using HTRF as an example):

    • After incubation with the test compound, cells are lysed.

    • The cell lysate is incubated with a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

    • A competitive immunoassay occurs where endogenous cAMP from the cells competes with the cAMP-d2 conjugate for binding to the antibody.

    • The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured. A high HTRF signal indicates low intracellular cAMP, while a low signal indicates high intracellular cAMP.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP to convert the HTRF signal to cAMP concentrations.

    • For Gs-coupled receptors, EC₅₀ values for agonists are determined from the concentration-response curve of cAMP production.

    • For Gi-coupled receptors, IC₅₀ values for agonists are determined from the concentration-response curve of the inhibition of forskolin-stimulated cAMP production.

In Vivo Behavioral Models

1. Hot Plate Test for Analgesia

The hot plate test is a widely used method to assess the analgesic properties of compounds in rodents by measuring their response latency to a thermal stimulus.[15][16][17][18][19]

  • Apparatus:

    • A metal plate that can be maintained at a constant temperature (typically 50-55°C).

    • A transparent cylinder placed on the plate to confine the animal.

  • Procedure:

    • Administer the test compound to the animal (e.g., via intraperitoneal injection).

    • After a predetermined time, place the animal on the hot plate.

    • Start a timer and observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.

    • Record the latency (time) to the first clear nocifensive response.

    • A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

  • Data Analysis:

    • An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.

    • The percentage of maximal possible effect (%MPE) can be calculated to normalize the data.

Signaling Pathways and Experimental Workflows

The pharmacological effects of 4-arylpiperidine derivatives are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the workflows of key experimental protocols.

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_opioid Opioid Receptor Signaling cluster_dopamine Dopamine D2 Receptor Signaling cluster_serotonin Serotonin Receptor Signaling (5-HT1A & 5-HT2A) Opioid_Agonist Opioid Agonist MOR_KOR_DOR μ, κ, δ Opioid Receptor Opioid_Agonist->MOR_KOR_DOR Gi_o Gi/o MOR_KOR_DOR->Gi_o Beta_Arrestin_Opioid β-Arrestin MOR_KOR_DOR->Beta_Arrestin_Opioid AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit Analgesia Analgesia Gi_o->Analgesia cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit PKA_inhibit->Analgesia MAPK_Opioid MAPK Cascade (ERK1/2, JNK, p38) Beta_Arrestin_Opioid->MAPK_Opioid Side_Effects_Opioid Side Effects (Respiratory Depression, Tolerance) Beta_Arrestin_Opioid->Side_Effects_Opioid Dopamine_Agonist Dopamine Agonist D2R D2 Receptor Dopamine_Agonist->D2R Gi_o_D2 Gi/o D2R->Gi_o_D2 Beta_Arrestin_D2 β-Arrestin D2R->Beta_Arrestin_D2 AC_inhibit_D2 Adenylyl Cyclase (Inhibition) Gi_o_D2->AC_inhibit_D2 G_beta_gamma Gβγ Gi_o_D2->G_beta_gamma cAMP_decrease_D2 ↓ cAMP AC_inhibit_D2->cAMP_decrease_D2 Therapeutic_Effects_D2 Antipsychotic Effects cAMP_decrease_D2->Therapeutic_Effects_D2 MAPK_D2 MAPK Cascade Beta_Arrestin_D2->MAPK_D2 PLC_D2 PLC G_beta_gamma->PLC_D2 Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Serotonin_Agonist Serotonin Agonist HT1A 5-HT1A Receptor Serotonin_Agonist->HT1A HT2A 5-HT2A Receptor Serotonin_Agonist->HT2A Gi_o_5HT1A Gi/o HT1A->Gi_o_5HT1A Gq_5HT2A Gq HT2A->Gq_5HT2A AC_inhibit_5HT1A Adenylyl Cyclase (Inhibition) Gi_o_5HT1A->AC_inhibit_5HT1A PLC_5HT2A Phospholipase C Gq_5HT2A->PLC_5HT2A cAMP_decrease_5HT1A ↓ cAMP AC_inhibit_5HT1A->cAMP_decrease_5HT1A Anxiolytic_Antidepressant Anxiolytic & Antidepressant Effects cAMP_decrease_5HT1A->Anxiolytic_Antidepressant IP3_DAG IP3 & DAG PLC_5HT2A->IP3_DAG Ca_PKC ↑ Ca²⁺ & ↑ PKC IP3_DAG->Ca_PKC

Caption: Overview of major signaling pathways for opioid, dopamine D2, and serotonin receptors.

Experimental Workflows

experimental_workflows cluster_gtps GTPγS Binding Assay Workflow cluster_hotplate Hot Plate Test Workflow start_gtps Start mem_prep Membrane Preparation start_gtps->mem_prep incubation Incubate Membranes, Test Compound, & GDP mem_prep->incubation add_radioligand Add [³⁵S]GTPγS incubation->add_radioligand reaction Binding Reaction add_radioligand->reaction filtration Rapid Filtration reaction->filtration wash Wash Filters filtration->wash quantify Quantify Radioactivity wash->quantify analyze_gtps Data Analysis (EC₅₀, Emax) quantify->analyze_gtps end_gtps End analyze_gtps->end_gtps start_hp Start administer_compound Administer Test Compound to Animal start_hp->administer_compound acclimatize Acclimatization Period administer_compound->acclimatize place_on_hp Place Animal on Hot Plate acclimatize->place_on_hp observe Observe for Nocifensive Behavior place_on_hp->observe record_latency Record Latency observe->record_latency remove_animal Remove Animal record_latency->remove_animal analyze_hp Data Analysis (%MPE) remove_animal->analyze_hp end_hp End analyze_hp->end_hp

References

An In-Depth Technical Guide to Pharmacophore Modeling for 4-(4-Bromophenyl)piperidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the principles, methodologies, and applications of pharmacophore modeling as applied to the discovery and optimization of novel 4-(4-bromophenyl)piperidine-4-carbonitrile analogs as potential therapeutic agents.

Introduction to Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), defining a molecule's essential steric and electronic features necessary for optimal interaction with a specific biological target to trigger or block its response.[1] This approach transcends the simple chemical structure, focusing instead on the spatial arrangement of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.

The utility of pharmacophore models is particularly evident in the early stages of drug discovery, where they are instrumental for:

  • Virtual Screening: Efficiently searching large chemical databases to identify novel compounds (hits) that match the pharmacophore and are therefore likely to be active.

  • Lead Optimization: Guiding the modification of hit compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

  • Scaffold Hopping: Discovering new chemical scaffolds with similar pharmacophoric features but different core structures, which can lead to improved intellectual property positions and better drug-like properties.

Pharmacophore models are broadly categorized into two types: ligand-based and structure-based. The choice of method depends on the availability of structural information for the biological target.[1]

The this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Piperidine rings are prevalent in numerous FDA-approved drugs and are known to impart favorable pharmacokinetic properties. The 4-arylpiperidine motif is a common feature in compounds targeting a variety of receptors and enzymes, including kinases. The bromophenyl group offers a site for further chemical modification and can participate in halogen bonding, while the carbonitrile group can act as a hydrogen bond acceptor or be involved in other specific interactions within a binding pocket.

Data Presentation: Quantitative Structure-Activity Relationship (QSAR) Data

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how chemical structure relates to biological activity.[2][3][4] For a series of this compound analogs, a QSAR model would correlate physicochemical descriptors with their measured biological activity, typically the half-maximal inhibitory concentration (IC50).

Below is a representative table summarizing hypothetical QSAR data for a series of furan-pyrazole piperidine derivatives with activity against a protein kinase (e.g., Akt1), demonstrating how such data would be presented.[2]

Compound IDR-Group ModificationMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsAkt1 IC50 (µM)pIC50 (-logIC50)
Analog-1 -H350.233.5140.057.30
Analog-2 -CH3364.263.9140.126.92
Analog-3 -OCH3380.263.4150.087.10
Analog-4 -Cl384.684.1140.256.60
Analog-5 -F368.223.6140.186.74
Analog-6 -CF3418.234.4140.506.30

Experimental Protocols

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the target is unknown. It relies on a set of active molecules to deduce a common pharmacophore.

Methodology:

  • Data Set Preparation:

    • Compile a structurally diverse set of this compound analogs with a wide range of biological activities (IC50 values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore model and a test set to validate it.[1]

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., Schrödinger Maestro, Discovery Studio).

  • Pharmacophore Feature Identification:

    • Identify common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) present in the active molecules.

  • Pharmacophore Model Generation:

    • Align the conformers of the active molecules and identify the spatial arrangement of the common pharmacophoric features.

    • Generate multiple pharmacophore hypotheses and score them based on how well they map to the active compounds and exclude inactive ones.

  • Model Validation:

    • Test Set Validation: Use the generated model to predict the activity of the compounds in the test set. A good model should accurately predict the activity of these compounds.

    • Decoy Set Screening: Screen a database of known inactive or random molecules (a decoy set) to ensure the model has a low false-positive rate.

    • Fischer's Randomization Test: Scramble the activities of the training set molecules and generate new pharmacophore models. The original model should have a significantly better score than the models generated from scrambled data.

Structure-Based Pharmacophore Modeling

This method is used when the 3D structure of the biological target (e.g., a protein kinase) is available, typically from X-ray crystallography or NMR.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogen atoms, assigning bond orders, removing water molecules (unless they are critical for ligand binding), and minimizing the structure to relieve any steric clashes.

  • Binding Site Identification:

    • Identify the ligand-binding pocket of the protein. If the PDB structure contains a co-crystallized ligand, the binding site is readily identifiable. Otherwise, pocket-finding algorithms can be used.

  • Interaction Mapping:

    • Analyze the interactions between the protein's active site residues and a known potent inhibitor (if available). This can be done using software like Discovery Studio or Maestro to visualize and map hydrogen bonds, hydrophobic interactions, and other key contacts.[5][6]

  • Pharmacophore Hypothesis Generation:

    • Based on the interaction map, generate pharmacophore features that are complementary to the active site residues. For example, a hydrogen bond donating residue in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore.

    • Incorporate shape constraints by adding excluded volumes to represent the space occupied by the protein, preventing clashes in screened compounds.

  • Model Validation:

    • The validation process is similar to that of ligand-based modeling, involving screening of test sets and decoy sets to assess the model's predictive power and ability to distinguish active from inactive compounds.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biochemical Assay (e.g., Kinase Assay):

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a peptide), ATP, and a range of concentrations of the this compound analog.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.

  • Initiation and Incubation: Start the reaction by adding ATP and incubate for a specific time at a controlled temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.[7]

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Cell-Based Assay (e.g., MTT Assay for Anticancer Activity):

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50.[10]

Mandatory Visualizations

Signaling Pathway

Many piperidine-containing compounds exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11][12][13][][15][16][17][18]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Piperidine Analog (Inhibitor) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperidine analogs on PI3K.

Experimental Workflow

The following diagram illustrates a typical workflow for a ligand-based pharmacophore modeling and virtual screening project.

Pharmacophore_Workflow DataCollection 1. Data Collection (Active/Inactive Analogs) SetSplit 2. Dataset Splitting (Training & Test Sets) DataCollection->SetSplit ModelGen 3. Pharmacophore Model Generation SetSplit->ModelGen Validation 4. Model Validation (Test Set, Decoys) ModelGen->Validation VirtualScreening 5. Virtual Screening (Compound Database) Validation->VirtualScreening Validated Model HitID 6. Hit Identification & Prioritization VirtualScreening->HitID Experimental 7. Experimental Validation (IC50 Determination) HitID->Experimental LeadOpt 8. Lead Optimization Experimental->LeadOpt Confirmed Hits LeadOpt->ModelGen SAR Feedback

Caption: A generalized workflow for ligand-based pharmacophore modeling and virtual screening.

References

Technical Guide: Determining the Solubility of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in-vitro assay performance.[1][2] Low aqueous solubility can be a significant hurdle, leading to poor absorption, underestimated toxicity, and unreliable data in biological screens.[1][3] This guide provides a comprehensive technical overview of the methodologies required to determine the solubility of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key piperidine-based structural motif often found in biologically active compounds.[4][5][6]

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent system. Understanding these factors is crucial for selecting appropriate solvents and interpreting experimental results. The diagram below illustrates the primary relationships.

G Diagram 1: Key Factors Influencing Compound Solubility Solubility Compound Solubility Solute Solute Properties (this compound) Solute->Solubility sub_solute Solute->sub_solute Solvent Solvent Properties Solvent->Solubility sub_solvent Solvent->sub_solvent Environment Environmental Conditions Environment->Solubility sub_env Environment->sub_env polarity Polarity & Lipophilicity sub_solute->polarity pka pKa (Ionization State) sub_solute->pka crystal Crystal Lattice Energy (Polymorphism) sub_solute->crystal mw Molecular Weight & Size sub_solute->mw spolarity Polarity (Dielectric Constant) sub_solvent->spolarity ph pH of Medium sub_solvent->ph hbond Hydrogen Bonding Capacity sub_solvent->hbond temp Temperature sub_env->temp pressure Pressure sub_env->pressure agitation Agitation Rate sub_env->agitation

Diagram 1: Key Factors Influencing Compound Solubility

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[8][9] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the compound's concentration.

The workflow for this protocol is visualized in the diagram below.

G Diagram 2: Experimental Workflow for Shake-Flask Solubility Testing start Start prep 1. Preparation - Weigh excess compound into vials - Add precise volume of solvent start->prep equilibrate 2. Equilibration - Seal vials - Agitate in temperature-controlled shaker (e.g., 24-48h at 25°C or 37°C) prep->equilibrate separate 3. Phase Separation - Allow solid to settle - Centrifuge or filter supernatant (e.g., 0.22 µm syringe filter) equilibrate->separate quantify 4. Quantification - Prepare serial dilutions - Analyze concentration via HPLC-UV or LC-MS/MS separate->quantify analyze 5. Data Analysis - Generate calibration curve - Calculate solubility (e.g., in µg/mL or mM) quantify->analyze end End analyze->end

Diagram 2: Experimental Workflow for Shake-Flask Solubility Testing
Materials and Equipment

  • This compound (solid)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Volumetric flasks and pipettes

  • Selection of analytical grade solvents (see Table 1)

  • Temperature-controlled orbital shaker or water bath[9]

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC-UV or LC-MS/MS system for quantification

  • Vortex mixer

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium (e.g., 2-5 mg).

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: Securely cap the vial to prevent solvent evaporation.[9] Place the vial in a temperature-controlled shaker set to a constant temperature (typically 25°C for room temperature or 37°C for physiological temperature). Agitate the slurry for a period sufficient to reach equilibrium, generally between 24 and 48 hours.[3][10]

  • Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated liquid phase from the solid, either centrifuge the vial at high speed or carefully withdraw the supernatant using a syringe and pass it through a chemical-resistant 0.22 µm filter.[1][11] This step is critical to prevent particulate matter from affecting the final concentration measurement.[9]

  • Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[7][11] A calibration curve must be prepared using stock solutions of known concentrations of this compound to ensure accurate quantification.[1][10]

  • Data Reporting: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear comparison across different solvent systems. The following table provides a template for recording experimental results. A diverse range of solvents, spanning different polarities and functionalities, is recommended for a comprehensive solubility profile.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeDielectric Constant (ε)Solubility (µg/mL)Solubility (mM)Observations
Aqueous Buffers
pH 5.0 Acetate BufferPolar, Protic~78Experimental DataExperimental Data
pH 7.4 PBSPolar, Protic~78Experimental DataExperimental Data
pH 9.0 Borate BufferPolar, Protic~78Experimental DataExperimental Data
Organic Solvents
WaterPolar, Protic80.1Experimental DataExperimental Data
Methanol (MeOH)Polar, Protic32.7Experimental DataExperimental Data
Ethanol (EtOH)Polar, Protic24.5Experimental DataExperimental Data
Acetonitrile (ACN)Polar, Aprotic37.5Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)Polar, Aprotic46.7Experimental DataExperimental Data
AcetonePolar, Aprotic20.7Experimental DataExperimental Data
Dichloromethane (DCM)Nonpolar9.1Experimental DataExperimental Data
TolueneNonpolar2.4Experimental DataExperimental Data
HexaneNonpolar1.9Experimental DataExperimental Data

Conclusion

Determining the solubility profile of this compound is a fundamental step for its advancement in any research or development pipeline. By employing the standardized shake-flask protocol detailed in this guide, researchers can generate accurate and reproducible thermodynamic solubility data. This information is indispensable for guiding formulation strategies, ensuring the reliability of biological assays, and ultimately contributing to the successful development of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 4-(4-bromophenyl)piperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The protocol is based on established chemical transformations and provides a plausible route for the synthesis of this compound.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of the 4-bromophenyl group allows for further functionalization through cross-coupling reactions, while the piperidine-4-carbonitrile core is a common feature in a variety of biologically active molecules. This protocol outlines a two-stage synthesis starting from commercially available N-Boc-4-piperidone.

Overall Synthetic Scheme

The proposed synthesis involves two key stages:

  • Stage 1: Synthesis of N-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile. This stage involves a Grignard reaction to introduce the 4-bromophenyl group, followed by a cyanation reaction.

  • Stage 2: Deprotection of the Boc group. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

Experimental Protocols

Stage 1: Synthesis of 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile

This stage involves a one-pot reaction combining a Grignard addition and subsequent cyanation.

Materials:

  • 1-Bromo-4-iodobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • In a separate flask, dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the 1-bromo-4-iodobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by heat evolution and a change in color. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining 1-bromo-4-iodobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (4-bromophenylmagnesium iodide).

  • Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve N-Boc-4-piperidone (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cyanation: Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile.

Stage 2: Synthesis of this compound (Final Product)

This stage involves the acidic removal of the Boc protecting group.

Materials:

  • 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile (1.0 eq) in a minimal amount of dichloromethane.

  • Add 4M HCl in 1,4-dioxane (10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with cold diethyl ether to obtain this compound hydrochloride.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance Purity
This compoundC₁₂H₁₃BrN₂265.151255666-69-3[1]White solid[1]>99%[1]
1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrileC₁₇H₂₁BrN₂O₂365.27Not AvailableOff-white solid-

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_stage1 Stage 1: Synthesis of Boc-protected Intermediate cluster_stage2 Stage 2: Deprotection Start1 1-Bromo-4-iodobenzene + Mg + N-Boc-4-piperidone Grignard Grignard Reaction Start1->Grignard 1. THF Cyanation Cyanation with TMSCN Grignard->Cyanation 2. N-Boc-4-piperidone Intermediate 1-Boc-4-(4-bromophenyl) piperidine-4-carbonitrile Cyanation->Intermediate 3. TMSCN Deprotection Boc Deprotection Intermediate->Deprotection FinalProduct 4-(4-Bromophenyl) piperidine-4-carbonitrile Deprotection->FinalProduct 4M HCl in Dioxane

Caption: Synthetic workflow for this compound.

Reaction Logic

Reaction_Logic A N-Boc-4-piperidone C Tertiary Alcohol Intermediate A->C + B 4-Bromophenylmagnesium iodide (Grignard Reagent) B->C + E 1-Boc-4-(4-bromophenyl) piperidine-4-carbonitrile C->E + D Trimethylsilyl cyanide (TMSCN) D->E + G 4-(4-Bromophenyl) piperidine-4-carbonitrile E->G + F Acidic Conditions (HCl in Dioxane) F->G +

Caption: Logical flow of the key reaction steps and reagents.

References

Application of 4-(4-Bromophenyl)piperidine-4-carbonitrile in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(4-Bromophenyl)piperidine-4-carbonitrile and its derivatives represent a significant scaffold in the exploration of novel therapeutics for Central Nervous System (CNS) disorders. The piperidine moiety is a well-established privileged structure in medicinal chemistry, known for its presence in numerous CNS-active drugs.[1] The incorporation of a 4-bromophenyl group and a 4-carbonitrile substituent on the piperidine ring provides a key structural motif for potent and selective ligands for various CNS targets, most notably the sigma-1 (σ1) receptor. This document provides detailed application notes and experimental protocols for the utilization of this compound in CNS drug discovery, with a focus on its role as a precursor for σ1 receptor ligands.

Key Applications in CNS Drug Discovery

The primary application of this compound in CNS drug discovery is as a versatile intermediate for the synthesis of potent and selective σ1 receptor ligands. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, depression, and addiction. Modulation of the σ1 receptor presents a promising therapeutic strategy for these disorders.

Derivatives of this compound have demonstrated high binding affinity and selectivity for the σ1 receptor, making them valuable tools for:

  • Lead Compound Development: Serving as a foundational structure for the development of novel drug candidates targeting the σ1 receptor.

  • Structure-Activity Relationship (SAR) Studies: Enabling the systematic exploration of how modifications to the core scaffold affect binding affinity and functional activity at the σ1 receptor.

  • Radioligand Development: The 4-phenylpiperidine-4-carbonitrile scaffold can be labeled with radioisotopes (e.g., ¹⁸F) to create positron emission tomography (PET) tracers for in vivo imaging of σ1 receptors in the brain.[2]

Quantitative Data Summary

The following tables summarize the binding affinities of representative derivatives of the 4-phenylpiperidine-4-carbonitrile scaffold for sigma receptors.

Table 1: In Vitro Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Derivatives for σ1 and σ2 Receptors [2]

CompoundR-group (on Piperidine Nitrogen)Kᵢ (σ1) [nM]Kᵢ (σ2) [nM]Selectivity (Kᵢ σ2 / Kᵢ σ1)
Derivative 1 -CH₂CH₂F1.22830680
Derivative 2 -CH₂CH₂CH₂F1.561120718
Derivative 3 -(CH₂)₂O(CH₂)₂F2.141710799
Derivative 4 -(CH₂)₃O(CH₂)₂F1.891670884

Table 2: Binding Affinities of N-Substituted-4-cyano-4-phenylpiperidine Analogs for σ Receptors [3]

CompoundN-Substituentσ1 Kᵢ (nM)σ2 Kᵢ (nM)
Analog 1 Methyl10.3 ± 1.219.4 ± 2.5
Analog 2 Ethyl4.8 ± 0.611.2 ± 1.8
Analog 3 Propyl2.1 ± 0.35.6 ± 0.9
Analog 4 Benzyl3.5 ± 0.58.9 ± 1.3

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the N-alkylation of a this compound precursor to generate a library of derivatives for SAR studies.

Workflow for Synthesis of Derivatives

A 4-(4-Bromophenyl) piperidine-4-carbonitrile E Reaction Mixture A->E B Alkylation Reagent (R-X) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Stir at Elevated Temperature E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G H N-Substituted Derivative G->H

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound hydrochloride

  • Alkyl halide or tosylate (R-X)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Add the desired alkyl halide or tosylate (1.2 eq) to the reaction mixture.

  • Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

In Vitro Sigma-1 (σ1) Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of synthesized compounds for the σ1 receptor.

Workflow for σ1 Receptor Binding Assay

A Prepare Membrane Homogenates (Expressing σ1 receptors) D Incubation of Components A->D B Prepare Radioligand Solution (e.g., [3H]-(+)-pentazocine) B->D C Prepare Test Compound Dilutions C->D E Rapid Filtration (Separate bound from free radioligand) D->E F Scintillation Counting (Quantify bound radioactivity) E->F G Data Analysis (Calculate IC50 and Ki values) F->G

Caption: Workflow for determining σ1 receptor binding affinity.

Materials:

  • Membrane homogenates from cells expressing human σ1 receptors

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the membrane homogenates, [³H]-(+)-pentazocine (at a final concentration close to its Kₔ), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Incubate the plate at 37 °C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways

The precise signaling mechanism of the σ1 receptor is complex and involves its function as a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligand binding can modulate various downstream signaling pathways.

Hypothesized Signaling Pathway of σ1 Receptor Modulation

cluster_0 Mitochondria-Associated ER Membrane (MAM) Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Stabilization Ca_ER Ca2+ (ER) IP3R->Ca_ER Ca2+ Release Regulation Ca_Mito Mitochondrial Ca2+ Homeostasis Ca_ER->Ca_Mito Ligand 4-Arylpiperidine-4-carbonitrile Derivative (Ligand) Ligand->Sigma1 Binding & Modulation Cell_Stress Cellular Stress Cell_Stress->Sigma1 Activation ROS ROS Production Ca_Mito->ROS Neuronal_Survival Neuronal Survival and Plasticity Ca_Mito->Neuronal_Survival ROS->Neuronal_Survival Modulation

Caption: Hypothesized modulation of cellular signaling by σ1 receptor ligands.

This diagram illustrates that σ1 receptor ligands, such as derivatives of this compound, can bind to the σ1 receptor at the MAM. This interaction can stabilize the IP3 receptor, leading to the regulation of calcium (Ca²⁺) signaling between the endoplasmic reticulum (ER) and mitochondria. Proper mitochondrial Ca²⁺ homeostasis is crucial for neuronal survival and plasticity, and its dysregulation can lead to increased reactive oxygen species (ROS) production and cellular stress. By modulating σ1 receptor activity, these compounds can potentially restore cellular homeostasis and exert neuroprotective effects.

Conclusion

This compound is a valuable and versatile chemical scaffold for the discovery and development of novel CNS-targeted therapeutics. Its utility as a precursor for potent and selective σ1 receptor ligands has been demonstrated, providing a solid foundation for further research into treatments for a range of neurological and psychiatric disorders. The protocols and data presented herein offer a comprehensive guide for researchers aiming to leverage this important molecular framework in their drug discovery programs.

References

Application Notes and Protocols for the Characterization of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The purity and structural integrity of this intermediate are critical for the quality, safety, and efficacy of the final drug product. The following methods are described: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Analysis Predicted Chemical Shift (δ) ppm Description
¹H NMR 7.50 - 7.60Doublet, 2H, Aromatic protons ortho to the bromine atom
7.30 - 7.40Doublet, 2H, Aromatic protons meta to the bromine atom
2.80 - 3.20Multiplet, 4H, Piperidine protons adjacent to the nitrogen
2.00 - 2.40Multiplet, 4H, Piperidine protons adjacent to the quaternary carbon
¹³C NMR ~140Quaternary aromatic carbon attached to the piperidine ring
~132Aromatic CH carbons ortho to the bromine atom
~129Aromatic CH carbons meta to the bromine atom
~122Quaternary aromatic carbon attached to the bromine atom
~120Carbonitrile carbon (-C≡N)
~50Piperidine carbons adjacent to the nitrogen
~45Quaternary carbon of the piperidine ring
~35Piperidine carbons adjacent to the quaternary carbon

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence.

    • A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 2: Expected Mass Spectrometry Data
Technique Ionization Mode Expected m/z Description
Electrospray (ESI)Positive[M+H]⁺Molecular ion peak corresponding to the protonated molecule.
Electron Impact (EI)-M⁺Molecular ion peak.
Various FragmentsCharacteristic fragmentation pattern.

Note: The exact m/z values will depend on the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • ESI-MS Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.

    • Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound by separating it from any impurities.

Table 3: HPLC Method Parameters (Starting Point)
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis
  • Reagent Preparation:

    • Mobile Phase A: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile.

    • Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).

  • Sample Preparation:

    • Accurately weigh about 1 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which is a fundamental method for confirming the empirical formula and assessing purity.[1]

Table 4: Theoretical Elemental Composition
Element Theoretical Percentage (%)
Carbon (C)54.78
Hydrogen (H)4.98
Nitrogen (N)10.65
Bromine (Br)30.38
Experimental Protocol: Elemental Analysis
  • Instrumentation: Use a CHN/O elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized sample into a tin or silver capsule.

  • Analysis Procedure: The sample is combusted at high temperatures (e.g., >900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: Compare the experimentally determined elemental percentages with the theoretical values. A close correlation (typically within ±0.4%) indicates high purity.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesis Synthesis of 4-(4-Bromophenyl) piperidine-4-carbonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization MS Mass Spectrometry (ESI, EI) Purification->MS Characterization HPLC HPLC (Purity) Purification->HPLC Characterization EA Elemental Analysis (C, H, N, Br) Purification->EA Characterization

Caption: Workflow for the synthesis and analytical characterization.

HPLC_Method_Development Start Start: HPLC Purity Assessment PrepareSample Prepare Sample Solution (1 mg/mL in Diluent) Start->PrepareSample PrepareMobilePhase Prepare Mobile Phases (A: Aq. TFA, B: ACN/TFA) Start->PrepareMobilePhase Equilibrate Equilibrate HPLC System PrepareSample->Equilibrate PrepareMobilePhase->Equilibrate InjectBlank Inject Blank (Diluent) Equilibrate->InjectBlank InjectSample Inject Sample InjectBlank->InjectSample AnalyzeData Analyze Chromatogram (Peak Area %) InjectSample->AnalyzeData Report Report Purity AnalyzeData->Report

Caption: HPLC experimental workflow for purity analysis.

References

Application Notes and Protocols for the Analysis of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation of 4-(4-Bromophenyl)piperidine-4-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The target audience includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide outlines methodologies for sample preparation, data acquisition, and interpretation, and includes predicted spectral data based on the analysis of structurally similar compounds.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring, a bromophenyl group, and a nitrile functional group. Molecules with such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active compounds. Accurate and comprehensive structural characterization is crucial for confirming the identity and purity of this compound. This note details the application of ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR and mass spectrometry analysis of this compound. These predictions are derived from established chemical shift principles and fragmentation patterns of analogous structures.

Predicted NMR Data

The chemical structure and numbering scheme for NMR assignments are shown below.

G cluster_molecule This compound N1 N1-H C2 C2/6 N1->C2 C3 C3/5 C2->C3 C4 C4 C3->C4 C7 C7≡N C4->C7 C1_prime C1' C4->C1_prime C2_prime C2'/6' C1_prime->C2_prime C3_prime C3'/5' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime Br Br C4_prime->Br

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Aromatic (H2'/H6')~ 7.55d (doublet)~ 8.52H
H-Aromatic (H3'/H5')~ 7.35d (doublet)~ 8.52H
H-Piperidine (H2eq/H6eq)~ 3.20 - 3.10m (multiplet)-2H
H-Piperidine (H2ax/H6ax)~ 2.95 - 2.85m (multiplet)-2H
H-Piperidine (H3eq/H5eq)~ 2.20 - 2.10m (multiplet)-2H
H-Piperidine (H3ax/H5ax)~ 2.05 - 1.95m (multiplet)-2H
N-H~ 1.80br s (broad singlet)-1H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)Description
C-Aromatic (C1')~ 140Quaternary aromatic C attached to piperidine
C-Aromatic (C4')~ 122Quaternary aromatic C attached to Br
C-Aromatic (C2'/C6')~ 129Aromatic CH
C-Aromatic (C3'/C5')~ 132Aromatic CH
C-Nitrile (C≡N)~ 121Nitrile carbon
C-Piperidine (C4)~ 45Quaternary piperidine C
C-Piperidine (C2/C6)~ 50Piperidine CH₂ adjacent to N
C-Piperidine (C3/C5)~ 35Piperidine CH₂
Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Major Fragments in EI-MS

m/z (Fragment)Ion FormulaDescription
264 / 266[C₁₂H₁₃BrN₂]⁺Molecular Ion (M⁺) peak with Br isotope pattern
185[C₁₂H₁₃N₂]⁺Loss of ·Br from the molecular ion
237 / 239[C₁₁H₁₀BrN]⁺Loss of HCN from the molecular ion
156 / 158[C₆H₄Br]⁺Bromophenyl cation
109[C₇H₁₁N₂]⁺Piperidine-4-carbonitrile fragment
77[C₆H₅]⁺Phenyl cation (from loss of Br)

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR sample preparation and analysis.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1][2][3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1][4][5]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

    • Cap the NMR tube securely.

  • Instrument Parameters (Example for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: 220-240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024-4096 (or as needed for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and identification of the title compound using a standard GC-MS system.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to obtain a final concentration of approximately 10-50 µg/mL for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte based on its retention time.

    • Extract the mass spectrum for the identified peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion peaks (M⁺ and M+2) and major fragment ions as predicted in Table 3.

    • Compare the experimental spectrum with spectral libraries (if available) or the predicted fragmentation pathways.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an EI-MS is expected to proceed through several key pathways, initiated by the high-energy electron impact.

G M Molecular Ion (M⁺) [C₁₂H₁₃BrN₂]⁺ m/z = 264/266 F1 Fragment 1 [C₁₂H₁₃N₂]⁺ m/z = 185 M->F1 - ·Br F2 Fragment 2 [C₁₁H₁₀BrN]⁺ m/z = 237/239 M->F2 - HCN F3 Fragment 3 [C₆H₄Br]⁺ m/z = 156/158 M->F3 - C₆H₉N₂

Caption: Predicted major fragmentation pathways for the title compound.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, is a key diagnostic feature. Any fragment containing bromine will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. The primary fragmentation is likely to involve the loss of a bromine radical (·Br) due to the relative weakness of the C-Br bond, or the loss of hydrogen cyanide (HCN) from the piperidine ring.

Disclaimer: The spectral data presented in this document are predicted values based on chemical structure and data from analogous compounds. Actual experimental results may vary and should be used for confirmation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 4-(4-Bromophenyl)piperidine-4-carbonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity critical for the quality and safety of the final active pharmaceutical ingredient (API). The described method is specific, accurate, and precise, making it suitable for routine quality control in both research and manufacturing settings.

Principle of Analysis

The method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. A non-polar C18 stationary phase is used with a polar mobile phase consisting of an aqueous phosphate buffer and acetonitrile. This compound and its potential process-related impurities are separated based on their differential partitioning between these two phases.[1][2] Detection is performed using an ultraviolet (UV) detector, leveraging the chromophore present in the molecule. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL).

  • Pipettes and micropipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with caps.

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Reagent grade).

  • Orthophosphoric acid (H₃PO₄) (85%, Analytical Reagent grade).

  • Water (HPLC grade or equivalent, e.g., Milli-Q).

Reagent Preparation
  • Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[1] Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 60:40 (v/v) ratio.

  • Diluent: Prepare a mixture of acetonitrile and HPLC grade water in a 50:50 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Chromatographic Conditions

The HPLC system is operated using the parameters summarized in the table below. These conditions are based on established methods for similar bromophenyl and piperidine derivatives.[3][4][5]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 60:40 (v/v) mix of 20mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector Wavelength 225 nm
Run Time 20 minutes

Table 1: Summary of HPLC Chromatographic Conditions.

Methodology Workflow

The overall workflow for the purity analysis is depicted below. The process begins with the preparation of the necessary solutions and equilibration of the HPLC system, followed by sample injection, data acquisition, and final analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Buffer & Acetonitrile) p2 Prepare Diluent (ACN:Water) p1->p2 p3 Prepare Standard & Sample Solutions (0.1 mg/mL) p2->p3 h1 Equilibrate HPLC System with Mobile Phase p3->h1 h2 Inject Blank (Diluent) h1->h2 h3 Inject Standard Solution (x5) for System Suitability h2->h3 h4 Inject Sample Solution h3->h4 d1 Acquire Chromatogram h4->d1 d2 Integrate All Peaks d1->d2 d3 Calculate Purity (%) d2->d3

Caption: Experimental workflow for HPLC purity analysis.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method. This calculation assumes that all impurities have a similar UV response to the main compound at the chosen wavelength.

The percentage purity is calculated using the following formula:

% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100

G A Area of Main Peak (A_main) C Total Area of All Peaks (A_total = A_main + ΣA_imp) A->C B Sum of Areas of All Impurity Peaks (ΣA_imp) B->C D Purity (%) = (A_main / A_total) * 100 C->D

Caption: Logical relationship for purity calculation.

Hypothetical Results

The following table summarizes hypothetical data obtained from the HPLC analysis of a representative sample of this compound.

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity 13.451,5200.08
Impurity 25.622,8900.15
This compound 8.11 1,915,430 99.61
Impurity 312.783,1100.16
Total - 1,922,950 100.00

Table 3: Example Chromatographic Results and Purity Calculation.

Based on this hypothetical data, the purity of the analyzed sample is 99.61% .

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a straightforward, specific, and reliable technique for determining the purity of this compound. The method is easy to implement and meets all the typical requirements for system suitability, making it an invaluable tool for quality control during the synthesis and development of pharmaceuticals.

References

Application Notes and Protocols for the Derivatization of 4-(4-Bromophenyl)piperidine-4-carbonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds. Specifically, 4-(4-Bromophenyl)piperidine-4-carbonitrile is a versatile starting material for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). Its chemical architecture offers two primary points for diversification: the piperidine nitrogen and the bromine-substituted phenyl ring.

Derivatization at the piperidine nitrogen, typically through N-alkylation or N-arylation, allows for the modulation of physicochemical properties such as lipophilicity and basicity, which can significantly impact a compound's pharmacokinetic profile and its interaction with biological targets. Modification of the 4-bromophenyl group, commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enables the introduction of a wide array of aryl and heteroaryl substituents. This allows for a systematic investigation of the role of steric and electronic factors in ligand-receptor binding.

This document provides detailed protocols for the derivatization of this compound and presents a representative SAR study of related 4-arylpiperidine derivatives as modulators of opioid receptors, a common target for this class of compounds.

Experimental Workflows

The overall strategy for generating a library of derivatives from this compound for SAR studies involves two main synthetic routes that can be performed sequentially or in parallel.

Derivatization Workflow cluster_n_alkylation Route A: N-Functionalization cluster_suzuki Route B: Aryl Coupling cluster_combined Combined Derivatization start This compound N_alkylation N-Alkylation/ N-Arylation start->N_alkylation suzuki Suzuki-Miyaura Coupling start->suzuki N_derivatives N-Substituted Derivatives N_alkylation->N_derivatives combined_suzuki Suzuki-Miyaura Coupling N_derivatives->combined_suzuki aryl_derivatives Aryl-Substituted Derivatives suzuki->aryl_derivatives combined_alkylation N-Alkylation/ N-Arylation aryl_derivatives->combined_alkylation final_compounds Diverse Library of Final Compounds combined_suzuki->final_compounds combined_alkylation->final_compounds sar_studies sar_studies final_compounds->sar_studies SAR Studies

Figure 1: General workflow for the derivatization of this compound.

Key Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the direct N-alkylation of the piperidine nitrogen using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Slowly add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, the mixture may be gently heated (e.g., to 50 °C).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol details the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid.

Materials:

  • This compound (or its N-protected/N-alkylated derivative)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Data Presentation: Representative SAR for Opioid Receptor Binding

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
7 3-OCON(CH₃)₂1.43.555

Data adapted from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid receptor antagonists.[1]

Interpretation of SAR Data:

  • Importance of the 3-OH group: The parent compound with a 3-hydroxyl group on the aryl ring (Compound 1) exhibits high affinity for both µ and κ opioid receptors.[1]

  • Positional Isomers: Moving the hydroxyl group to the 2- or 4-position (Compounds 2 and 3) generally leads to a decrease in binding affinity across all three receptor subtypes, highlighting the importance of the meta-position for this substituent.[1]

  • Bioisosteric Replacements: Replacing the hydroxyl group with its methyl ether (Compound 4) significantly reduces affinity, suggesting that the hydrogen-bonding capability of the hydroxyl group is crucial for potent receptor interaction.[1] Carbamate derivatives (Compounds 5-7) are well-tolerated and maintain high affinity, indicating that this group can serve as a suitable bioisostere for the phenolic hydroxyl group.[1]

Biological Context: Opioid Receptor Signaling

Opioid receptors (µ, δ, and κ) are members of the G-protein coupled receptor (GPCR) superfamily. Their activation by an agonist ligand initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Opioid Ligand (e.g., Derivative) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding G_protein G-protein (αβγ) (GDP-bound) Receptor->G_protein Activation G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channels (e.g., Ca²⁺, K⁺) G_protein_active->Ion_Channel Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation of targets Ion_Channel->Cellular_Response

Figure 2: Simplified signaling pathway of a G-protein coupled opioid receptor.

Pathway Description:

  • Ligand Binding: An opioid agonist binds to the extracellular domain of the opioid receptor.

  • Receptor Activation: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor interacts with an intracellular heterotrimeric G-protein (Gαβγ), promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.

  • Subunit Dissociation: The G-protein dissociates into a Gα-GTP subunit and a Gβγ dimer.

  • Downstream Effects:

    • The Gα-GTP subunit typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer can directly modulate ion channels, for example, by activating inwardly rectifying potassium (K⁺) channels and inhibiting voltage-gated calcium (Ca²⁺) channels.

  • Cellular Response: The net effect of these events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other effects of opioids.

Conclusion

The derivatization of this compound via N-alkylation and Suzuki-Miyaura coupling provides a robust platform for the generation of diverse chemical libraries for SAR studies. By systematically modifying the substituents on the piperidine nitrogen and the 4-aryl group, researchers can probe the chemical space around this privileged scaffold to optimize ligand-receptor interactions. The provided protocols offer a starting point for these synthetic efforts, and the representative SAR data for opioid receptor modulation illustrates how the resulting compounds can be evaluated to guide the drug discovery process.

References

Application Notes and Protocols for the Use of 4-(4-Bromophenyl)piperidine-4-carbonitrile in Developing Selective Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine-4-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, recognized for its role in the development of potent and selective ligands for a variety of receptor targets. This document provides detailed application notes and protocols for the utilization of a key derivative, 4-(4-Bromophenyl)piperidine-4-carbonitrile, as a foundational tool for the discovery and development of selective receptor modulators. The bromine atom on the phenyl ring offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This document will cover the synthesis of the core scaffold, its application in targeting various receptors, and detailed protocols for assessing the binding and functional activity of derived compounds.

Data Presentation: Receptor Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Derivatives

The 4-phenylpiperidine-4-carbonitrile core has been incorporated into a multitude of ligands targeting various receptors. The following tables summarize the binding affinities (Ki, in nM) of representative derivatives for key receptor families. This data is intended to provide a comparative overview of the scaffold's potential and guide the design of new selective modulators.

Table 1: Binding Affinities for Sigma (σ) Receptors

Compound/Derivativeσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)
Reference Compound 1 1.22830680
Reference Compound 2 2.141710887
N-phenethyl derivative 0.3563180
N-benzyl derivative 0.5>1000>2000

Data compiled from studies on N-substituted 4-phenylpiperidine-4-carbonitrile analogs.[1]

Table 2: Binding Affinities for Opioid (µ) Receptors

Compound/Derivativeµ Opioid Receptor Ki (nM)
Fentanyl Analog A 0.5 - 2.0
Piperidine Derivative B 6.3
Tetrahydroquinoline Analog C 1.2

Data represents a range of affinities observed for various 4-anilidopiperidine and related structures.[2][3]

Table 3: Binding Affinities for Dopamine (D₂) Receptors

Compound/DerivativeD₂ Receptor Ki (nM)
Atypical Antipsychotic 1 < 20
Piperidine Amine X 30.0
Aminopiperidine Y 50.6

Data from various studies on piperidine-based dopamine receptor ligands.[4]

Table 4: Binding Affinities for Serotonin (5-HT) Transporter (SERT)

Compound/DerivativeSERT Ki (nM)
Piperidine Derivative 1 2 - 400
Benzothiazolylpiperidine 2 8 - 259

Data from studies on piperidine derivatives targeting the serotonin transporter.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the synthesis of related 4-substituted piperidines.

Materials:

  • Ethyl isonipecotate

  • Sodium hydride (NaH)

  • 4-Bromobenzyl bromide

  • Sodium hydroxide (NaOH)

  • Ammonia solution

  • Sodium cyanide (NaCN)

  • Solvents: Tetrahydrofuran (THF), Ethanol, Dichloromethane (DCM)

  • Reagents for workup and purification.

Procedure:

  • N-Alkylation: To a solution of ethyl isonipecotate in anhydrous THF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes. Add 4-bromobenzyl bromide and allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction with water and extract with an organic solvent. Concentrate the organic layer and add a solution of NaOH in ethanol. Heat the mixture to reflux for 4 hours.

  • Amidation: Cool the reaction mixture and neutralize with HCl. Evaporate the solvent and treat the residue with thionyl chloride to form the acid chloride. Subsequently, react the acid chloride with a concentrated ammonia solution to yield the corresponding amide.

  • Dehydration to Nitrile: Dehydrate the amide using a suitable dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) in a solvent like DCM to yield 1-(4-bromobenzyl)piperidine-4-carbonitrile.

  • N-Debenzylation: The N-benzyl group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the final product, this compound.

Purification: The final compound should be purified by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Receptor Binding Assay

This protocol provides a general method for determining the binding affinity of test compounds for a specific receptor. The example below is for the Sigma-1 (σ₁) receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors)

  • Test compound (this compound or its derivatives)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cell-Based Functional Assay (GPCRs)

This protocol describes a general method to assess the functional activity (agonist or antagonist) of a compound on a G-protein coupled receptor (GPCR), for instance, by measuring changes in intracellular cyclic AMP (cAMP) levels.[7][8]

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Test compound

  • Known agonist and antagonist for the receptor

  • Forskolin (to stimulate cAMP production)

  • Cell culture medium and supplements

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach and grow overnight.

  • Compound Treatment (Antagonist Mode): To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound for a specific time. Then, add a known agonist at its EC₅₀ concentration.

  • Compound Treatment (Agonist Mode): To determine agonist activity, add various concentrations of the test compound directly to the cells.

  • cAMP Stimulation: For antagonist assays, after agonist addition, or for agonist assays, after compound addition, stimulate cAMP production by adding forskolin (if necessary for the specific assay design).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: For antagonists, plot the cAMP response against the concentration of the test compound to determine the IC₅₀. For agonists, plot the cAMP response against the concentration of the test compound to determine the EC₅₀ and maximal efficacy (Emax).

Mandatory Visualizations

Signaling Pathways

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria cluster_PM Plasma Membrane Ligand Ligand (e.g., 4-(4-Bromophenyl)piperidine -4-carbonitrile derivative) Sigma1R Sigma-1 Receptor (σ₁R) (ER Membrane) Ligand->Sigma1R Binds BiP BiP/GRP78 Sigma1R->BiP Dissociates from IP3R IP₃ Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R->IonChannels Modulates Ca_ER Ca²⁺ (ER Lumen) IP3R->Ca_ER Releases Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake CellularProcesses Modulation of Cellular Processes (e.g., Neuronal Excitability, Cell Survival) Ca_Mito->CellularProcesses IonChannels->CellularProcesses

Caption: Sigma-1 Receptor Signaling Pathway.

Dopamine_D2_Receptor_Signaling cluster_PM Plasma Membrane Ligand Dopamine / D₂ Modulator D2R Dopamine D₂ Receptor Ligand->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream

Caption: Dopamine D₂ Receptor Signaling Pathway.

Mu_Opioid_Receptor_Signaling cluster_PM Plasma Membrane Ligand Opioid Agonist / Modulator MOR µ-Opioid Receptor (MOR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates (Gβγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia & Other Cellular Responses cAMP->Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start: Design Analogs of 4-(4-Bromophenyl)piperidine -4-carbonitrile Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PrimaryScreening Primary Screening: Radioligand Binding Assays (Determine Ki) Characterization->PrimaryScreening HitSelection Hit Selection (Potency & Selectivity) PrimaryScreening->HitSelection FunctionalAssay Secondary Screening: Cell-Based Functional Assays (Determine EC₅₀/IC₅₀, Emax) HitSelection->FunctionalAssay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis HitSelection->SAR Inactive/Non-selective FunctionalAssay->SAR SAR->Start Iterative Design LeadOptimization Lead Optimization SAR->LeadOptimization Promising Leads

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: Synthesis and Evaluation of CCR5 Antagonists for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of C-C chemokine receptor type 5 (CCR5) antagonists as a critical class of antiretroviral drugs for the treatment of HIV-1 infection. CCR5 is a coreceptor required for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for therapeutic intervention.[1] This document outlines the mechanism of action of CCR5 antagonists, details synthetic methodologies for lead compounds, and provides standardized protocols for their biological evaluation.

Mechanism of Action

HIV-1 entry into target cells, such as CD4+ T-lymphocytes, is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1] This binding induces a conformational change in gp120, allowing it to interact with a coreceptor, either CCR5 or CXCR4.[2] R5-tropic strains of HIV-1, which are predominant, especially in early-stage infection, utilize CCR5.[3] The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[1]

CCR5 antagonists are designed to block this crucial interaction. They are typically small molecules that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4] This binding is allosteric, meaning it induces a conformational change in the extracellular loops of CCR5, which prevents their recognition and binding by the HIV-1 gp120 protein.[5][6] By obstructing this interaction, CCR5 antagonists effectively inhibit the entry of R5-tropic HIV-1 into host cells.[7]

Featured CCR5 Antagonists

Several small-molecule CCR5 antagonists have been developed, with Maraviroc being the first and only FDA-approved drug in this class for the treatment of HIV-1 infection.[5][8][9] Other notable CCR5 antagonists that have been in clinical development include Vicriviroc, Aplaviroc, and Cenicriviroc.[1][5] Leronlimab, a monoclonal antibody targeting CCR5, represents a different therapeutic modality.[10]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of several key CCR5 antagonists against HIV-1.

CompoundTargetAssay TypeIC50/EC50Cell LineVirus StrainReference
Maraviroc CCR5MIP-1β BindingIC50 = 2 nMPM1 cellsHIV-1 BAL[11]
CCR5Antiviral ActivityEC90 = 1 nMPM1 cellsHIV-1 BAL[11]
CCR5Pseudotyped VirusGeoMean IC90 = 13.7 nMHEK-293 cells200 pseudotyped viruses[12]
Vicriviroc CCR5Antiviral ActivityGeoMean EC50 = 0.04-2.3 nMPBMCsVarious[7]
CCR5RANTES-induced Ca2+ releaseIC50 = 16 nMCHO-K1 cellsN/A[13]
CCR5MIP-1α bindingIC50 = 0.91 nMHTS-hCCR5 membranesN/A[13]
Aplaviroc CCR5Antiviral ActivitySignificant reduction in plasma HIV-1 RNAIn vivoR5-tropic HIV-1[5]
Cenicriviroc CCR2/CCR5Antiviral ActivitySignificant reduction in viral loadIn vivoR5-tropic HIV-1[14]
Leronlimab CCR5Antiviral Activityup to -2.5 log10 RNA reductionIn vivoR5-tropic HIV-1[1]

Signaling Pathways and Experimental Workflow

CCR5 Signaling in HIV-1 Entry

The binding of HIV-1 gp120 to CCR5 is essential for viral entry. The diagram below illustrates the key steps in this process and the point of intervention for CCR5 antagonists.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 4. Membrane Fusion CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Unfolding Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks Binding

Caption: HIV-1 entry pathway and inhibition by a CCR5 antagonist.

Experimental Workflow for CCR5 Antagonist Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel CCR5 antagonist.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Design & Synthesis of Novel Compound purification Purification & Characterization (HPLC, NMR, MS) start->purification binding_assay CCR5 Binding Assay (Radioligand Displacement) purification->binding_assay antiviral_assay Antiviral Activity Assay (Pseudovirus Entry Assay) binding_assay->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) antiviral_assay->cytotoxicity_assay ic50 Determine IC50 (Binding Affinity) cytotoxicity_assay->ic50 ec50 Determine EC50 (Antiviral Potency) cytotoxicity_assay->ec50 cc50 Determine CC50 (Cytotoxicity) cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI = CC50 / EC50) ic50->si ec50->si cc50->si

Caption: Workflow for synthesis and evaluation of CCR5 antagonists.

Experimental Protocols

Protocol 1: Synthesis of Maraviroc (Illustrative)

This protocol is an illustrative guide based on published synthetic routes.[8][15]

Materials:

  • (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

  • 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide

  • Tetrahydrofuran (THF)

  • Acetic Acid (HOAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 15% Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EA)

Procedure:

  • In a round-bottom flask, dissolve (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (1.0 eq) and 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (1.0 eq) in THF.

  • Cool the mixture in an ice bath for 10 minutes.

  • Add acetic acid (1.5 eq) to the mixture and stir for an additional 10 minutes at 0°C.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture to facilitate the reductive amination.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding 15% NaOH solution until the pH is >10.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Collect the organic phase and concentrate it under reduced pressure.

  • Crystallize the crude product from ethyl acetate to obtain Maraviroc as a white powder.

  • Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Protocol 2: CCR5 Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound to the CCR5 receptor.[4][16]

Materials:

  • Membrane preparations from cells overexpressing human CCR5 (e.g., CHO-CCR5 or HOS-CD4-CCR5).

  • Radioligand (e.g., [125I]-MIP-1α or [3H]-Maraviroc).

  • Test compound (unlabeled CCR5 antagonist).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

  • 96-well filter plates (GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well filter plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a fixed concentration (typically at its Kd value).

  • Add 100 µL of the CCR5-expressing cell membrane preparation to each well.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known CCR5 antagonist).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.[6][17][18]

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 Tat promoter).

  • HIV-1 Env-pseudotyped virus (R5-tropic).

  • Test compound.

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin).

  • 96-well flat-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compound in growth medium.

  • Pre-incubate the diluted test compound with the HIV-1 pseudovirus for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-compound mixture to the wells.

  • Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 4: MTT Cytotoxicity Assay

This assay is used to determine the cytotoxicity of the test compound.[1][19]

Materials:

  • The same cell line used in the antiviral assay (e.g., TZM-bl cells).

  • Test compound.

  • Complete growth medium.

  • 96-well tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at the same density as in the antiviral assay and incubate overnight.

  • Add serial dilutions of the test compound to the wells. Include cell control wells with no compound.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • Determine the CC50 value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration.

By following these protocols, researchers can effectively synthesize and evaluate novel CCR5 antagonists for their potential as HIV-1 therapeutics. The combination of chemical synthesis, binding assays, and cell-based antiviral and cytotoxicity assays provides a robust platform for the discovery and development of new entry inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My overall reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low overall yield can stem from incomplete reactions in either the formation of the piperidone intermediate or the subsequent cyanation step.

  • Inefficient Piperidone Formation: The initial synthesis of the N-protected 4-(4-bromophenyl)piperidin-4-one is critical. Incomplete reaction or side-product formation at this stage will significantly impact the final yield.

    • Troubleshooting:

      • Protecting Group Strategy: The choice of the nitrogen protecting group (e.g., Boc or Benzyl) is crucial. The Boc group is generally preferred as it can be removed under milder acidic conditions compared to the hydrogenolysis required for a benzyl group.

      • Reaction Conditions: For the synthesis of N-Boc-4-(4-bromophenyl)piperidin-4-one, ensure anhydrous conditions and optimal reaction temperatures. A common method involves the reaction of N-Boc-4-piperidone with a Grignard reagent derived from 1,4-dibromobenzene. Careful control of the Grignard reagent stoichiometry and temperature is essential to prevent side reactions.

  • Suboptimal Cyanation: The introduction of the nitrile group can be challenging.

    • Troubleshooting:

      • Choice of Cyanating Agent: Trimethylsilyl cyanide (TMSCN) is a common and effective cyanating agent for forming cyanohydrins from ketones. Alternatively, a Strecker-type reaction using an amine source and a cyanide salt can be employed.

      • Reaction Conditions: The cyanation reaction is often sensitive to pH and temperature. For cyanohydrin formation with TMSCN, catalytic amounts of a Lewis acid may be beneficial. For Strecker synthesis, maintaining the optimal pH is critical for the formation of the imine intermediate.

Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

Impurity formation is a common issue that can complicate purification and reduce yield.

  • Side Products from Piperidone Synthesis:

    • Bis-addition of Grignard Reagent: During the synthesis of the piperidone intermediate, the addition of two equivalents of the Grignard reagent to the starting material can occur. To minimize this, use a controlled stoichiometry of the Grignard reagent and maintain a low reaction temperature.

  • Side Products from Cyanation:

    • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis back to a carboxylic acid or amide, especially during workup or purification under non-neutral pH conditions. Ensure that the workup and purification steps are performed under neutral or slightly acidic conditions.

    • Incomplete Reaction: Unreacted piperidone starting material is a common impurity. To drive the reaction to completion, consider increasing the reaction time, temperature, or the equivalents of the cyanating agent.

Q3: The cyanation step is not proceeding to completion. What can I do?

A stalled cyanation reaction can be due to several factors.

  • Steric Hindrance: The 4-aryl-4-piperidinone is a sterically hindered ketone, which can slow down the nucleophilic attack of the cyanide.

    • Troubleshooting:

      • Reaction Time and Temperature: Increase the reaction time and/or temperature to provide more energy for the reaction to overcome the activation barrier.

      • Catalyst: For cyanosilylation with TMSCN, the addition of a catalytic amount of a Lewis acid like zinc iodide (ZnI₂) can activate the carbonyl group and facilitate the reaction.

  • Reagent Deactivation: The cyanide source can be deactivated by moisture or acidic impurities.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Fresh Reagents: Use freshly opened or properly stored cyanating agents.

Data Presentation

The following table summarizes the effect of different protecting groups and cyanation methods on the overall yield of this compound, based on typical literature findings.

N-Protecting GroupCyanation MethodKey ReagentsTypical Overall Yield (%)
BocCyanohydrin formation followed by dehydrationN-Boc-4-piperidone, 4-bromophenylmagnesium bromide, TMSCN, ZnI₂60-75
BenzylStrecker SynthesisN-Benzyl-4-piperidone, NH₄Cl, KCN55-65

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(4-bromophenyl)piperidin-4-one

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating. After the initiation, add the remaining solution of 1,4-dibromobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with N-Boc-4-piperidone: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine.

  • Oxidation: Dissolve the alcohol from the previous step in dichloromethane (DCM). Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-4-(4-bromophenyl)piperidin-4-one.

Protocol 2: Synthesis of this compound via Cyanohydrin Formation

  • Cyanosilylation: To a solution of N-Boc-4-(4-bromophenyl)piperidin-4-one (1.0 eq) in anhydrous DCM, add trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq) at 0 °C under an argon atmosphere. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

  • Deprotection and Dehydration: Treat the crude cyanohydrin with a solution of trifluoroacetic acid (TFA) in DCM (1:1) at room temperature for 2 hours to remove the Boc protecting group and effect dehydration to the nitrile.

  • Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway A N-Boc-4-piperidone B N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine A->B 1. 4-Bromophenylmagnesium bromide 2. H₂O workup C N-Boc-4-(4-bromophenyl)piperidin-4-one B->C Dess-Martin Periodinane D N-Boc-4-(4-bromophenyl)-4-cyanopiperidine C->D TMSCN, ZnI₂ E This compound D->E TFA

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Overall Yield check_piperidone Check yield and purity of N-Boc-4-(4-bromophenyl)piperidin-4-one start->check_piperidone piperidone_ok Piperidone yield/purity is good check_piperidone->piperidone_ok Yes piperidone_low Piperidone yield/purity is low check_piperidone->piperidone_low No check_cyanation Check cyanation step piperidone_ok->check_cyanation optimize_grignard Optimize Grignard reaction: - Check Mg activation - Anhydrous conditions - Temperature control piperidone_low->optimize_grignard optimize_oxidation Optimize oxidation step: - Check oxidant quality - Reaction time/temperature piperidone_low->optimize_oxidation end Improved Yield optimize_grignard->end optimize_oxidation->end cyanation_incomplete Incomplete reaction check_cyanation->cyanation_incomplete Issue? cyanation_degradation Product degradation check_cyanation->cyanation_degradation Issue? optimize_cyanation_conditions Optimize cyanation: - Increase reaction time/temp - Add Lewis acid catalyst (ZnI₂) - Use fresh TMSCN cyanation_incomplete->optimize_cyanation_conditions neutral_workup Ensure neutral workup and purification conditions cyanation_degradation->neutral_workup optimize_cyanation_conditions->end neutral_workup->end

Caption: Troubleshooting guide for low reaction yield.

Logical Relationship of Reaction Parameters

Logical_Relationship cluster_piperidone Piperidone Synthesis cluster_cyanation Cyanation Step grignard Grignard Reagent Quality piperidone_yield Piperidone Yield & Purity grignard->piperidone_yield temp_control_g Temperature Control (Grignard) temp_control_g->piperidone_yield oxidation Oxidant Activity oxidation->piperidone_yield cyanation_yield Cyanation Yield piperidone_yield->cyanation_yield Input for anhydrous Anhydrous Conditions anhydrous->cyanation_yield catalyst Lewis Acid Catalyst catalyst->cyanation_yield temp_control_c Temperature Control (Cyanation) temp_control_c->cyanation_yield final_yield Overall Yield of This compound cyanation_yield->final_yield

Caption: Key parameters influencing the overall reaction yield.

Technical Support Center: Purification of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: My compound is showing significant tailing or streaking on a silica gel TLC plate. What is the cause and how can I fix it?

A1: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1]

To resolve this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase (eluent). This competes with your compound for binding to the acidic sites on the silica. A common choice is triethylamine (TEA), typically added at a concentration of 0.1-1% (v/v).[1] A solution of 7N ammonia in methanol (1-2%) can also be effective for strongly basic compounds.[1][2]

  • Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Options include:

    • Amine-Deactivated Silica: Pre-treated silica gel where the acidic silanol groups are masked, providing a more inert surface.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]

Q2: I am experiencing low recovery of my compound after flash column chromatography. What are the potential reasons?

A2: Low recovery can be caused by several factors, most commonly related to strong or irreversible binding to the stationary phase.[1] The strong interaction between the basic piperidine and acidic silica can lead to a portion of your compound permanently adsorbing to the column.[1]

Solutions:

  • Implement the troubleshooting steps for tailing mentioned in Q1, such as adding triethylamine to the eluent or using deactivated silica or alumina.[1]

  • If the compound is sufficiently non-polar, consider reverse-phase chromatography on a C18 column. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape in this format by protonating the piperidine nitrogen.[1]

Q3: I am trying to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the solution is supersaturated at a temperature above the melting point of the solute, or if the cooling process is too rapid.[3] High levels of impurities can also contribute to this issue.

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) until the solution is clear again.[3]

  • Allow the solution to cool much more slowly. Insulating the flask can help promote gradual cooling.[3]

  • If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can also help prevent oiling out.[3]

Q4: No crystals are forming after my recrystallization solution has cooled to room temperature. How can I induce crystallization?

A4: If crystals do not form, the solution is likely not sufficiently supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]

  • Seeding: Add a single, pure seed crystal of this compound, if available.[3]

  • Reducing Temperature: Further cool the solution by placing it in an ice bath or a refrigerator.[3]

  • Concentrating the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[3]

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical workflows for purification and troubleshooting.

G start_end start_end process process decision decision result result Crude Crude Product Analyze Analyze by TLC/LCMS (Identify number of impurities) Crude->Analyze Decision Impurity Profile? Analyze->Decision Recrystallize Recrystallization Decision->Recrystallize  One major impurity  or product is solid Column Column Chromatography Decision->Column Multiple impurities with differing polarities   PurityCheck1 Check Purity Recrystallize->PurityCheck1 PurityCheck2 Check Purity Column->PurityCheck2 Decision2 Purity OK? PurityCheck1->Decision2 PurityCheck2->Decision2 Pure Pure Product (>99%) Repurify Secondary Purification (e.g., different technique) Repurify->Analyze Decision2->Pure Yes Decision2->Repurify No

Caption: General purification strategy decision tree.

G problem problem cause cause solution solution Tailing Problem: Tailing / Streaking on Silica Gel Cause1 Strong interaction of basic piperidine N with acidic silanol Tailing->Cause1 Solution1 Add 0.1-1% Triethylamine (TEA) to mobile phase Cause1->Solution1 Solution2 Use neutral or basic Alumina as stationary phase Cause1->Solution2 Solution3 Use amine-deactivated silica gel Cause1->Solution3 LowRecovery Problem: Low Compound Recovery Cause2 Irreversible binding to acidic silica LowRecovery->Cause2 Solution4 Implement solutions for tailing (TEA, Alumina, etc.) Cause2->Solution4 Solution5 Consider Reverse-Phase (C18) Chromatography Cause2->Solution5

Caption: Troubleshooting guide for column chromatography issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of basic compounds and incorporates a modifier to prevent tailing.

  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to your chosen mobile phase (e.g., Hexanes:Ethyl Acetate 90:10).[4] The volume of solvent should be enough to create a pourable slurry.

    • Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5-1% (v/v).

    • Stir the slurry gently to remove air bubbles.[5]

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6]

    • Pour the silica gel slurry into the column.[7] Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Apply gentle air pressure to speed up this process.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite™ to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[6]

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of the sample.[7]

    • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).[5]

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation to yield the purified compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for purification by recrystallization. Solvent selection is critical and may require small-scale trials.

  • Solvent Selection:

    • Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider systems like ethanol/water, methanol/water, or acetone/hexane.[3]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen "good" solvent and heat the mixture with stirring until the solvent boils.[3]

    • Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them quickly while keeping the solution hot to prevent premature crystallization.[3]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[3]

    • Slower cooling generally results in larger, purer crystals.[8]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[8]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Data Summary Tables

Table 1: Recommended Column Chromatography Systems

Stationary PhaseMobile Phase (Starting Point)ModifierKey Considerations
Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate (e.g., 9:1 v/v)0.5-1% TriethylamineMost common; modifier is essential to prevent tailing.[1]
Neutral or Basic AluminaHexanes / Ethyl Acetate (e.g., 9:1 v/v)None typically neededGood alternative for strongly basic compounds; can alter elution order.[1]
C18 Reverse-Phase SilicaAcetonitrile / Water0.1% Formic Acid or TFAExcellent for purity analysis and purification if compound is sufficiently non-polar.[1][9]

Table 2: Potential Recrystallization Solvent Systems

Solvent System (Good/Poor)ProcedureExpected Outcome
Ethanol / WaterDissolve in hot ethanol, add water dropwise until cloudy, reheat to clarify, cool slowly.[3]Formation of solid crystals upon cooling.
Acetone / HexanesDissolve in minimal hot acetone, add hexanes until persistent cloudiness, cool slowly.Effective for compounds with intermediate polarity.
IsopropanolDissolve in minimal hot isopropanol, cool slowly.A single solvent system may work if solubility characteristics are favorable.

References

Identifying and minimizing side-products in 4-arylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Arylpiperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-arylpiperidines.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in the primary synthetic routes to 4-arylpiperidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between a piperidine derivative and an aryl group. However, side reactions can impact yield and purity.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed.- Ensure proper activation of the precatalyst. Consider using a pre-formed, air-stable catalyst. - Use fresh, high-purity palladium sources and ligands.
Poor Quality Reagents: Impurities in the aryl halide, boronic acid, or solvent can inhibit the catalyst.- Purify starting materials before use. - Use anhydrous and deoxygenated solvents.
Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent can hinder the reaction.- Optimize the reaction temperature; typically between 80-110 °C. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF/EtOH).[1]
Significant Side-Product Formation Homocoupling of Arylboronic Acid: This is a common side-product, often favored by the presence of oxygen.- Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). - Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for homocoupling.[1]
Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, removing the halogen atom.- Ensure a strictly inert atmosphere to minimize hydrogen sources. - Use a ligand that promotes reductive elimination over side reactions.
Protodeboronation of Arylboronic Acid: The boronic acid group is replaced by a hydrogen atom.- Use a non-aqueous workup if possible. - Choose a base and solvent system that minimizes this side reaction.
Incomplete Reaction Steric Hindrance: Bulky substituents on the aryl halide or piperidine derivative can slow down the reaction.- Use a more reactive catalyst system (e.g., a bulkier, more electron-rich ligand). - Increase the reaction temperature and/or time.
Catalyst Poisoning: Certain functional groups on the substrates can coordinate to the palladium and inhibit its activity.- Protect sensitive functional groups before the coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-(trifluoroboryl)piperidine with an Aryl Bromide

  • Reaction Setup: To an oven-dried flask, add N-Boc-4-(trifluoroboryl)piperidine (1.2 equiv.), aryl bromide (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).

  • Solvent Addition: Add a degassed mixture of DMF and water (e.g., 10:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G Troubleshooting Suzuki-Miyaura Coupling start Low or No Product check_catalyst Is the catalyst active and properly activated? start->check_catalyst check_reagents Are the reagents pure and anhydrous? check_catalyst->check_reagents Yes optimize_catalyst Optimize catalyst/ligand system check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (temperature, base, solvent) optimal? check_reagents->check_conditions Yes purify_reagents Purify reagents and dry solvents check_reagents->purify_reagents No side_products Significant Side-Products Observed? check_conditions->side_products Yes optimize_conditions Screen bases, solvents, and temperature check_conditions->optimize_conditions No homocoupling Homocoupling of Boronic Acid side_products->homocoupling Yes hydrodehalogenation Hydrodehalogenation side_products->hydrodehalogenation Yes incomplete Incomplete Reaction side_products->incomplete No degas_reaction Ensure rigorous degassing and inert atmosphere homocoupling->degas_reaction hydrodehalogenation->degas_reaction steric_hindrance Steric Hindrance incomplete->steric_hindrance Yes end Successful Synthesis incomplete->end No steric_hindrance->optimize_catalyst optimize_catalyst->end purify_reagents->end optimize_conditions->end degas_reaction->end protect_groups Protect sensitive functional groups protect_groups->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Reductive Amination

Reductive amination is a versatile method for synthesizing 4-arylpiperidines from a 4-piperidone and an arylamine. Key challenges include controlling the formation of the imine intermediate and preventing side reactions.[2]

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.- Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium. - A catalytic amount of acid (e.g., acetic acid) can promote imine formation.
Reduction of the Ketone: The reducing agent may reduce the starting 4-piperidone before imine formation.- Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]
Formation of Dialkylated Amine Over-alkylation of the Primary Amine Product: The newly formed secondary amine can react with another molecule of the 4-piperidone.- Use a stoichiometric amount of the 4-piperidone. - Add the reducing agent portion-wise to keep the concentration of the primary amine product low.
Formation of a Tertiary Amine by-product Reaction of the product with the aldehyde/ketone starting material - This is more common with primary amines. Use a less reactive reducing agent and control the stoichiometry.
Reaction Stalls Poorly Reactive Amine: Electron-deficient arylamines can be poor nucleophiles.- Use a more forcing reaction condition (higher temperature, longer reaction time). - Consider using a more activated ketone or a different synthetic route.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with an Aniline

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equiv.) and the aniline (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a catalytic amount of acetic acid (e.g., 0.1 equiv.). Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G start Low Product Yield check_imine Is imine formation complete? start->check_imine check_reducing_agent Is the reducing agent too reactive? check_imine->check_reducing_agent Yes add_dehydrating_agent Add dehydrating agent (e.g., molecular sieves) check_imine->add_dehydrating_agent No side_products Side-Products Observed? check_reducing_agent->side_products No use_mild_reducing_agent Use a milder reducing agent (e.g., NaBH(OAc)₃) check_reducing_agent->use_mild_reducing_agent Yes dialkylation Dialkylation Occurring? side_products->dialkylation Yes ketone_reduction Ketone Reduction Observed? side_products->ketone_reduction Yes end Successful Synthesis side_products->end No control_stoichiometry Control stoichiometry of reactants dialkylation->control_stoichiometry ketone_reduction->use_mild_reducing_agent add_dehydrating_agent->end use_mild_reducing_agent->end control_stoichiometry->end

Caption: A logical approach to troubleshooting synthetic chemistry problems.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions for the synthesis of 4-arylpiperidines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of 4-arylpiperidines via palladium-catalyzed cross-coupling reactions.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired 4-arylpiperidine. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several critical factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.

  • Reagent Quality: The purity and stability of your starting materials are paramount.

    • Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides are notably less reactive and may necessitate more specialized and highly active catalyst systems.[1][2]

    • Boronic Acid/Ester: Boronic acids, and to a lesser extent their esters, are susceptible to degradation through protodeboronation, where the boronic acid/ester group is replaced by a hydrogen atom.[1] This is particularly problematic for electron-deficient arylboronic acids.[1] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can help mitigate this issue.[3]

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to air and moisture.

    • Ensure your palladium source, such as Pd(OAc)₂, and phosphine ligands have been stored under an inert atmosphere and are not degraded.[1][2] Oxidation of phosphine ligands can significantly hinder catalytic activity.[1]

  • Solvent and Base Purity: The choice and quality of your solvent and base are crucial.

    • Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[1][3]

    • The base plays a key role in the transmetalation step. Ensure it is of high purity and appropriate for your substrate. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4]

  • Reaction Conditions:

    • Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[3]

    • Temperature: While Suzuki couplings are often robust, the optimal temperature can vary depending on the substrates and catalyst system. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

Q2: I am observing significant amounts of side products in my Buchwald-Hartwig amination reaction to form a 4-arylpiperidine derivative. What are the likely side reactions and how can I minimize them?

A2: Side reactions in Buchwald-Hartwig amination can compete with the desired C-N bond formation, leading to reduced yields and complex purification. Common side products and mitigation strategies include:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. It can be promoted by β-hydride elimination from the palladium catalyst.

    • Mitigation: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, can promote the desired reductive elimination over β-hydride elimination.[5] Optimizing the base and temperature can also help to disfavor this pathway.

  • Homocoupling: Dimerization of the aryl halide or the amine coupling partner can occur.

    • Mitigation: This is often a sign of non-optimal reaction kinetics. Adjusting the catalyst-to-ligand ratio, changing the solvent, or operating at a lower temperature can sometimes reduce the extent of homocoupling.

  • N-Arylation of the Piperidine Protecting Group: If an N-aryl protecting group is used on the piperidine, competitive arylation at this site can occur.

    • Mitigation: The choice of N-protecting group is important. Boc (tert-butyloxycarbonyl) is a common choice that is generally stable under many cross-coupling conditions. However, if issues persist, exploring alternative protecting groups that are less prone to side reactions may be necessary.

Q3: My Negishi coupling to form a 4-arylpiperidine is not proceeding. What are the potential issues with the organozinc reagent?

A3: The success of a Negishi coupling is highly dependent on the quality and reactivity of the organozinc reagent.

  • Formation of the Organozinc Reagent: The preparation of the 4-piperidylzinc halide is a critical step. Incomplete formation or decomposition of this reagent will lead to reaction failure. Ensure that the zinc is sufficiently activated and that the reaction conditions for its formation are strictly followed.[6]

  • Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air. All manipulations should be carried out under a strictly inert atmosphere using anhydrous solvents.

  • Transmetalation Efficiency: The transfer of the piperidyl group from zinc to palladium can be sluggish. The addition of a co-catalyst, such as a copper(I) species, has been shown to be beneficial for this step in the synthesis of 4-arylpiperidines.[6]

Q4: I am attempting a Sonogashira coupling with a 4-ethynylpiperidine derivative and an aryl halide, but the reaction is giving a low yield. What should I troubleshoot?

A4: Low yields in Sonogashira couplings can arise from several factors, often related to the catalyst system and reaction conditions.

  • Copper Co-catalyst: The traditional Sonogashira reaction relies on a copper(I) co-catalyst. The quality and solubility of the copper source (e.g., CuI) are important. In some cases, copper-free conditions have been developed to avoid issues associated with the copper co-catalyst.[7]

  • Amine Base: A suitable amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide. Ensure the amine is pure and dry.

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne. This can be minimized by maintaining a strictly oxygen-free environment and by optimizing the reaction conditions, such as the choice of solvent and the addition rate of the reagents.

  • Catalyst Deactivation: Both the palladium and copper catalysts can be deactivated. Ensure all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling for 4-Arylpiperidine Synthesis

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-N-Boc-piperidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
24-Bromo-N-Boc-piperidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane901892
34-Chloro-N-Boc-piperidine3-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄t-Amyl alcohol1102478

Table 2: Optimization of Buchwald-Hartwig Amination for 4-Arylpiperidine Synthesis

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleN-Boc-4-aminopiperidinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001695
21-Chloro-4-nitrobenzenePiperidinePd₂(dba)₃ (1.5)XPhos (3)LHMDSDioxane1102088
32-Bromopyridine4-PhenylpiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH902491

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[8]

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[8]

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).[8]

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).[8]

  • Monitor the reaction progress by TLC or GC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[8]

  • Concentrate the filtrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.[8]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand Mixing Combine Reagents & Solvent Reagents->Mixing Solvent Prepare Anhydrous & Degassed Solvent Solvent->Mixing Inert Assemble Glassware under Inert Atmosphere Inert->Mixing Heating Heat to Desired Temperature Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Low_Yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_catalyst Catalyst System Start Low or No Product Yield ArylHalide Check Aryl Halide Purity & Reactivity Start->ArylHalide CouplingPartner Verify Coupling Partner Stability & Purity (e.g., Protodeboronation) Start->CouplingPartner CatalystLigand Use Fresh Catalyst & Ligand (Check for Oxidation) Start->CatalystLigand InertAtmosphere Ensure Rigorous Inert Atmosphere Start->InertAtmosphere SolventBase Use Anhydrous, Degassed Solvent & High-Purity Base Start->SolventBase Temperature Optimize Temperature Start->Temperature CatalystChoice Screen Different Catalysts/Precatalysts Start->CatalystChoice LigandChoice Screen Different Ligands (Bulky, Electron-Rich) Start->LigandChoice Ratio Optimize Catalyst/Ligand Ratio Start->Ratio

Caption: Troubleshooting decision tree for low-yield palladium-catalyzed cross-coupling reactions.

Reaction_Components Catalyst Palladium Catalyst Ligand Ligand Catalyst->Ligand Forms Active Catalytic Species Substrates Aryl Halide & Piperidine Derivative Catalyst->Substrates Facilitates Coupling Base Base Ligand->Base Influences Basicity Base->Substrates Activates Coupling Partner Solvent Solvent Solvent->Catalyst Solubilizes & Stabilizes Solvent->Base Influences Solubility & Activity Solvent->Substrates Solubilizes

Caption: Interrelationships between key components in a palladium-catalyzed cross-coupling reaction.

References

Technical Support Center: Purifying 4-(4-Bromophenyl)piperidine-4-carbonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(4-Bromophenyl)piperidine-4-carbonitrile. This guide provides detailed recrystallization protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Question: My compound is not crystallizing, or the yield is very low. What should I do?

Answer:

This is a common issue that can arise from several factors:

  • Excess Solvent: The most frequent cause of crystallization failure or low yield is the use of too much solvent.[1][2] To remedy this, you can reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, and then attempt the crystallization again.[1]

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at a given temperature.[1][3] To induce crystallization, you can:

    • Add a seed crystal: If available, a small crystal of the pure compound can act as a nucleation point.[1]

    • Scratch the flask: Gently scratching the inside of the flask with a glass rod can create a rough surface that promotes crystal growth.[1][3]

    • Cooling: Further cooling the flask in an ice-salt bath may help initiate crystallization.[1]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[4] If the compound is too soluble in the cold solvent, a significant amount will be lost in the mother liquor, leading to a poor yield.[4]

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][5] This often happens when the melting point of the compound is low relative to the boiling point of the solvent.[1] To address this:

  • Re-dissolve and add more solvent: Warm the flask to redissolve the oil, add a small amount of additional solvent, and attempt to recrystallize again.[1][3]

  • Slow down the cooling process: A slower cooling rate generally favors the growth of larger, more well-defined crystals.[5] Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: If the problem persists, a different solvent or a mixed-solvent system may be necessary.

Question: The recovered crystals are colored or appear impure. What went wrong?

Answer:

Colored impurities can sometimes co-crystallize with the product. To address this:

  • Use activated charcoal: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[5] The solution is then hot-filtered to remove the charcoal and the adsorbed impurities before cooling.

  • Ensure complete dissolution: Make sure all the crude material is fully dissolved in the hot solvent before cooling to prevent the trapping of impurities in the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and water.[4][6] Side reactions during synthesis can lead to the formation of related compounds that may be difficult to separate.[4]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent is one in which your target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one. A good starting point for piperidine derivatives can be polar protic solvents like alcohols or moderately polar aprotic solvents like acetonitrile.[5]

Q3: Can I use a mixed-solvent system?

A3: Yes, a two-solvent system can be effective if a suitable single solvent cannot be found.[5] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystallization.[5]

Q4: How can I avoid premature crystallization during hot filtration?

A4: To prevent the compound from crystallizing in the filter funnel, ensure the filtration is performed quickly.[4] Using a heated filter funnel can also help maintain the temperature and prevent premature precipitation.[4]

Experimental Protocol: Recrystallization of this compound

This is a generalized protocol that may require optimization for your specific sample.

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a few drops of different solvents to each tube at room temperature to assess solubility.

    • Heat the test tubes with solvents that showed poor solubility at room temperature.

    • A suitable solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[5]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the selected solvent dropwise while heating the flask until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to ensure a good recovery yield.[5]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[4]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[4]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.[4]

Data Presentation: Potential Solvent Systems

The selection of an appropriate solvent is critical for successful recrystallization.[7] Based on the polarity of this compound and protocols for similar compounds, the following solvent systems can be considered as starting points.

Solvent SystemTypeRationale
EthanolSingle SolventA common and effective solvent for the recrystallization of piperidine and pyridone derivatives.[7]
IsopropanolSingle SolventSimilar to ethanol, often used for recrystallizing organic compounds.
AcetonitrileSingle SolventA moderately polar aprotic solvent that has shown utility for analogous structures.[5]
Ethyl Acetate / HexaneMixed SolventA good option when the compound is too soluble in ethyl acetate alone; hexane acts as an anti-solvent.[7]
Dichloromethane / n-HeptaneMixed SolventA patent for a similar compound, 1-(4-bromophenyl)piperidine, mentions a 1:4 ratio of dichloromethane to n-heptane for recrystallization.

Visualization

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Issue oiling_out Compound Oils Out observe->oiling_out Issue low_yield Low Yield observe->low_yield Issue end Pure Crystals Obtained crystals->end troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Re-dissolve, add more solvent - Slow cooling rate oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: - Check mother liquor - Ensure sufficient cooling low_yield->troubleshoot_yield troubleshoot_no_crystals->cool Re-attempt troubleshoot_oiling->cool Re-attempt troubleshoot_yield->end Acceptable

Caption: Troubleshooting workflow for recrystallization.

References

Managing and quantifying impurities in 4-(4-Bromophenyl)piperidine-4-carbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Bromophenyl)piperidine-4-carbonitrile

Welcome to the technical support center for the production of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and quantify impurities during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation.[1] The most common synthesis involves the reaction of 4-bromophenylacetonitrile and a protected bis(2-chloroethyl)amine followed by deprotection. Potential impurities include:

  • Starting Materials: Unreacted 4-bromophenylacetonitrile and derivatives of bis(2-chloroethyl)amine.

  • By-products: Over-alkylated products or products from incomplete cyclization.

  • Degradation Products: Hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially under acidic or basic conditions during workup or purification.

Q2: My HPLC chromatogram shows an unexpected peak. What are the initial steps to identify it?

A2: An unexpected peak indicates the presence of an impurity. A systematic approach is crucial for identification:

  • Verify System Suitability: Ensure the HPLC system is performing correctly by checking the retention time and peak shape of a known standard.

  • Blank Injection: Run a blank (diluent) injection to rule out contamination from the solvent or system.[2]

  • Spiking: Spike the sample with known potential impurities (e.g., starting materials) to see if the retention time of the unknown peak matches.

  • Mass Spectrometry (LC-MS): The most effective next step is to analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a critical clue to its identity.

  • Forced Degradation: Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to see if the impurity peak increases. This helps determine if it's a degradation product.[3]

Q3: How can I minimize the formation of the corresponding amide impurity during the reaction workup?

A3: The nitrile group is susceptible to hydrolysis. To minimize the formation of 4-(4-Bromophenyl)-4-amido-piperidine, consider the following:

  • Control pH: Avoid strongly acidic or basic conditions during aqueous workup and extraction. Use mild buffers if pH adjustment is necessary.

  • Temperature Control: Perform workup and purification steps at lower temperatures to reduce the rate of hydrolysis.

  • Minimize Water Exposure: Use anhydrous solvents where possible and minimize the contact time with aqueous phases.

  • Purification Method: Use purification methods that do not involve prolonged exposure to conditions promoting hydrolysis, such as neutral pH chromatography.

Q4: We are scaling up the synthesis and observing a higher percentage of impurities than in the lab-scale reaction. Why is this happening?

A4: Scale-up often introduces challenges that affect reaction selectivity and impurity profiles.[4] Common reasons include:

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[5][6] Localized "hot spots" can lead to thermal degradation and side reactions.

  • Mixing Efficiency: Achieving homogenous mixing is more difficult in large reactors.[4] Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.

  • Addition Times: Reagent addition times that are effective on a small scale may be too fast for a large-scale reaction, causing temperature spikes and side product formation.

  • Extended Reaction/Workup Times: Handling larger volumes naturally takes longer, which can lead to the degradation of sensitive intermediates or products.[4]

Troubleshooting Guides

Issue 1: Low Purity After Crystallization
  • Symptom: The final product shows significant impurity levels (>2%) by HPLC even after crystallization.

  • Possible Cause: The chosen solvent system may not be effective at rejecting the specific impurities present (co-crystallization), or the product may be degrading during the process.

  • Troubleshooting Steps:

Caption: Troubleshooting workflow for low product purity.

Quantitative Data Summary

Table 1: Common Impurities and Analytical Signatures

Impurity NameStructurePotential OriginTypical HPLC RT (Relative)ESI-MS [M+H]⁺
This compound (Target Molecule)-1.00 280.0/282.0
4-BromophenylacetonitrileStarting MaterialUnreacted starting material~0.85196.0/198.0
N-protected bis(2-chloroethyl)amineStarting MaterialUnreacted starting materialVaries with protecting groupVaries
4-(4-Bromophenyl)-4-amidopiperidineDegradationHydrolysis of nitrile~0.70298.0/300.0

Note: Relative Retention Times (RT) are estimates and will vary based on the specific HPLC method.

Table 2: Recommended HPLC Method Parameters for Purity Analysis

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: HPLC Purity Analysis and Impurity Quantification

This method is for determining the purity of this compound and quantifying known impurities.

  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the test sample and prepare a 100 µg/mL solution in the same manner as the standard.[2]

  • Chromatographic Procedure:

    • Set up the HPLC system with the parameters listed in Table 2.

    • Equilibrate the column for at least 20 minutes or until a stable baseline is achieved.

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Identify the peaks based on their retention times relative to the standard.

  • Calculation (Area Percent):

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phases & Diluent prep_std Prepare Reference Standard (100 µg/mL) prep_reagents->prep_std prep_sample Prepare Test Sample (100 µg/mL) prep_std->prep_sample setup Set up HPLC System & Equilibrate Column prep_sample->setup inject_blank Inject Blank (Diluent) setup->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate result Final Purity Report calculate->result Report Result

Caption: Experimental workflow for HPLC purity analysis.

Protocol 2: GC-MS for Residual Solvents and Volatile Impurities

This protocol outlines a general method for detecting volatile organic impurities, such as residual solvents or unreacted starting materials like 4-bromophenylacetonitrile.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling-point solvent (e.g., DMSO, DMF).

    • Seal the vial immediately.

  • GC-MS Parameters (Typical):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split mode (e.g., 20:1), 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 35-500 amu.

  • Analysis:

    • Place the vial in the headspace autosampler and incubate (e.g., 80 °C for 15 min).

    • Inject the headspace vapor into the GC-MS.

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

Protocol 3: NMR for Structural Elucidation of Unknown Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact structure of an unknown impurity.[7]

  • Isolation:

    • Isolate the impurity of interest using preparative HPLC or column chromatography.

    • Ensure the isolated fraction is pure by re-analyzing with analytical HPLC.

    • Remove the solvent under reduced pressure to obtain the isolated impurity.

  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a suite of NMR spectra, including:

      • ¹H NMR: Provides information on the number and types of protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

      • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to piece together the molecular structure.

  • Structure Elucidation:

    • Analyze the spectra to propose a chemical structure consistent with all NMR data and the previously obtained mass spectrometry data.

References

Technical Support Center: Investigating Degradation Pathways of Piperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-4-carbonitrile derivatives. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: My piperidine-4-carbonitrile derivative is showing unexpected peaks in the HPLC analysis. What could be the cause?

A1: The appearance of unexpected peaks can be attributed to several factors:

  • Degradation: The compound may be degrading under the analytical conditions or during storage. Common degradation pathways include hydrolysis of the nitrile group, oxidation of the piperidine ring, and photodecomposition.

  • Impurities: The unexpected peaks could be impurities from the synthesis, such as unreacted starting materials, byproducts, or residual solvents.

  • Chromatographic Issues: Peak tailing or splitting can sometimes be mistaken for impurities. This is often due to the basic nature of the piperidine nitrogen interacting with the silica-based column.

Q2: What are the primary degradation pathways for piperidine-4-carbonitrile derivatives?

A2: Based on forced degradation studies of pharmaceuticals containing this moiety, the primary degradation pathways include:

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of a primary amide (-CONH2) and subsequently a carboxylic acid (-COOH).[1][2]

  • Oxidation: The piperidine ring, particularly the nitrogen atom and adjacent carbons, can be oxidized. This can result in the formation of N-oxides or ring-opened products.[3][4] For some molecules, oxidation can also occur at other electron-rich parts of the molecule.[5][6]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. The specific pathway is highly dependent on the overall structure of the molecule, but can involve photo-oxidation and rearrangement.[1][7]

Q3: How can I minimize degradation of my piperidine-4-carbonitrile derivative during storage and handling?

A3: To minimize degradation, consider the following precautions:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • pH Control: If in solution, maintain a neutral pH unless the compound's stability profile is known to be better at a different pH.

  • Light Protection: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent Choice: Use high-purity, degassed solvents for sample preparation and analysis to minimize oxidative degradation.

Q4: I am having trouble purifying my piperidine-4-carbonitrile derivative. What are some common issues and solutions?

A4: Purification of piperidine derivatives can be challenging due to their basicity.

  • Issue: Peak tailing and poor separation during column chromatography on silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to the eluent. This will help to suppress the interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica.

  • Issue: Difficulty separating the product from polar, basic impurities.

    • Solution: Consider using acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The basic product will move to the aqueous layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

Troubleshooting Guides

Troubleshooting Unexpected Degradation

If you observe significant degradation of your compound, use the following guide to identify the cause:

Symptom Possible Cause Troubleshooting Steps
Degradation in acidic or basic mobile phaseHydrolytic instabilityPerform a forced degradation study under acidic and basic conditions to confirm. Adjust the mobile phase pH to a more neutral range if possible.
Degradation over time in prepared samplesOxidative or photolytic instabilityPrepare fresh samples for analysis. Store prepared samples in amber vials and at a low temperature. Purge solvents with nitrogen or argon.
Appearance of new peaks upon exposure to lightPhotolabilityConduct a photostability study by exposing a solution of the compound to a light source and analyzing it at different time points.
Degradation in the GC injectorThermal instabilityUse a lower injector temperature. Consider derivatization to increase thermal stability. Use HPLC as an alternative analytical technique.

Data Presentation

The following table summarizes the results from forced degradation studies of representative drugs containing the piperidine-4-carbonitrile scaffold.

Stress Condition Tofacitinib Degradation (%) Ruxolitinib Degradation (%) Baricitinib Degradation (%)
Acid Hydrolysis (e.g., 0.1 M HCl)Significant[6][8]Significant[1][2]Labile[9]
Base Hydrolysis (e.g., 0.1 M NaOH)~25% (0.05 M NaOH, 10 min)[10]Significant[1][2]Labile[9]
Oxidation (e.g., 3% H₂O₂)Slight to mild[5][11]-Stable[9]
Thermal DegradationMild[5]Stable[1][2]Stable
PhotodegradationStable[8]Light sensitive[1][7]Labile[9]

Note: Degradation percentages can vary significantly based on the specific experimental conditions (temperature, duration, concentration of stressor).

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Sample Preparation: Prepare a stock solution of the piperidine-4-carbonitrile derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them to an unstressed control sample.

Protocol 2: Forced Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for a specified time (e.g., 2, 6, 12, 24 hours).

  • Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze immediately by HPLC.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent at approximately 1 mg/mL in clear glass vials.

  • Light Exposure:

    • Expose one set of vials to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Wrap the second set of vials in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Mandatory Visualization

cluster_main General Degradation Pathways of Piperidine-4-Carbonitrile Derivatives cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) Parent Piperidine-4-carbonitrile Derivative Amide Piperidine-4-carboxamide Derivative Parent->Amide Nitrile hydrolysis N_Oxide N-Oxide Derivative Parent->N_Oxide N-oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Ring oxidation Photo_Oxidation Photo-oxidized Products Parent->Photo_Oxidation Photo-oxidation Rearrangement Rearrangement Products Parent->Rearrangement Isomerization/ Rearrangement Acid Piperidine-4-carboxylic Acid Derivative Amide->Acid Further hydrolysis

Caption: Potential degradation pathways for piperidine-4-carbonitrile derivatives.

cluster_workflow Experimental Workflow for Forced Degradation Studies Start Prepare Stock Solution of Compound (1 mg/mL) Stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench (if necessary) Sample->Neutralize Dilute Dilute to Analytical Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->Analyze Characterize Characterize Degradants by LC-MS/MS, NMR Analyze->Characterize Data Compare to Control, Determine % Degradation Analyze->Data

Caption: General workflow for conducting forced degradation studies.

cluster_troubleshooting Troubleshooting Unexpected HPLC Results Start Unexpected Peak(s) in HPLC? IsTailing Is the peak tailing/fronting? Start->IsTailing ModifyMobile Add basic modifier (e.g., triethylamine) to mobile phase IsTailing->ModifyMobile Yes CheckPurity Is starting material pure? IsTailing->CheckPurity No Purify Re-purify starting material CheckPurity->Purify No IsDegradation Is it a degradation product? CheckPurity->IsDegradation Yes ForcedDeg Perform forced degradation study IsDegradation->ForcedDeg Yes Identify Identify degradant (LC-MS) ForcedDeg->Identify

Caption: Logical workflow for troubleshooting unexpected HPLC results.

References

How to avoid by-product formation in the Kröhnke pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Kröhnke pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the Kröhnke pyridine synthesis?

A1: The primary by-products encountered during the Kröhnke pyridine synthesis include:

  • Michael Adduct (1,5-Dicarbonyl Intermediate): This intermediate can accumulate if the subsequent cyclization and dehydration steps are incomplete.[1]

  • Benzo[a]indolizine Derivatives: These can form, particularly when using certain substituted pyridinium salts, through an alternative cyclization pathway.[2]

  • Self-condensation Products of the α,β-Unsaturated Carbonyl Compound: This is more likely to occur at elevated temperatures, leading to undesired polymeric material.[2]

Q2: My reaction is producing a significant amount of the Michael adduct and not proceeding to the pyridine. What are the likely causes?

A2: Accumulation of the 1,5-dicarbonyl intermediate (Michael adduct) is a common issue and can be attributed to several factors:

  • Insufficient Temperature: The cyclization and dehydration steps of the Kröhnke synthesis typically require elevated temperatures. If the reaction temperature is too low, the formation of the pyridine ring will be slow or incomplete.

  • Inadequate Amount of Ammonium Acetate: Ammonium acetate serves as the nitrogen source for the pyridine ring. An insufficient amount will limit the extent of the cyclization reaction.

  • Steric Hindrance: Highly substituted reactants may slow down the cyclization process, leading to the accumulation of the intermediate.

Q3: I am observing the formation of colored by-products, possibly benzo[a]indolizine derivatives. How can I prevent this?

A3: The formation of benzo[a]indolizine by-products is influenced by the structure of the reactants and the reaction conditions. To minimize their formation:

  • Control the Reaction Temperature: Carefully controlling the temperature is crucial as higher temperatures can sometimes favor alternative reaction pathways.[2]

  • Choice of Base: If a base is used in conjunction with ammonium acetate, its nature can influence the reaction pathway. Consider screening different bases or using only ammonium acetate.

Q4: How can I prevent the self-condensation of my α,β-unsaturated ketone?

A4: Self-condensation of the α,β-unsaturated carbonyl compound is primarily driven by high temperatures. To mitigate this:

  • Optimize Reaction Temperature: Aim for the lowest temperature that allows for the efficient formation of the desired pyridine. A temperature range of 80-140°C is generally recommended.[1]

  • Controlled Addition of Reagents: In some cases, the slow addition of the α,β-unsaturated ketone to the reaction mixture can help to minimize its self-condensation by keeping its instantaneous concentration low.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Pyridine Product Impure starting materials (α-pyridinium methyl ketone salt or α,β-unsaturated carbonyl).Purify starting materials by recrystallization or column chromatography. Ensure the pyridinium salt is completely dry.[1][2]
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants. An excess of one reactant can promote side reactions.[1]
Suboptimal reaction temperature or time.Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress by TLC to determine the optimal conditions.[2]
Formation of Michael Adduct By-product Incomplete cyclization reaction.Increase the reaction temperature or prolong the reaction time. Ensure an adequate excess of ammonium acetate is used.
Formation of Benzo[a]indolizine By-products Reaction conditions favoring alternative cyclization.Carefully control and optimize the reaction temperature.[2] If applicable, consider changing the base used.
Formation of Polymeric By-products Self-condensation of the α,β-unsaturated carbonyl.Maintain the reaction temperature at the lower end of the effective range. Consider the controlled addition of the α,β-unsaturated carbonyl.[2]

Experimental Protocols

General Protocol for the Synthesis of 2,4,6-Trisubstituted Pyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Pyridinium methyl ketone salt (1.0 equiv)

  • α,β-Unsaturated carbonyl compound (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate.

  • Add glacial acetic acid to provide a stirrable suspension.

  • Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Solvent-Free Protocol for the Synthesis of 2,4,6-Triarylpyridines

For certain substrates, a solvent-free approach can provide excellent yields and simplify purification.

Materials:

  • Substituted acetophenone (2.0 equiv)

  • Substituted benzaldehyde (1.0 equiv)

  • Ammonium acetate (excess)

Procedure:

  • In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.

  • Heat the solvent-free mixture to 120-140°C for 2-4 hours. The mixture will melt and then solidify as the reaction proceeds.

  • Allow the reaction mixture to cool to room temperature.

  • Add water to the solid residue and break it up.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the product by recrystallization from a suitable solvent.[3]

Visualizing Reaction Pathways

To better understand the formation of the desired pyridine and potential by-products, the following diagrams illustrate the key reaction pathways.

Kröhnke_Synthesis_Pathway Reactants α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct (1,5-Dicarbonyl Intermediate) Reactants->Michael_Adduct Michael Addition Pyridine Desired Pyridine Product Michael_Adduct->Pyridine + NH4OAc Cyclization & Aromatization Benzoindolizine Benzo[a]indolizine By-product Michael_Adduct->Benzoindolizine Alternative Cyclization Self_Condensation Self-Condensation By-products Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (Excess/High Temp) Unsaturated_Carbonyl->Self_Condensation

Caption: Main reaction pathway and potential side reactions in the Kröhnke synthesis.

Troubleshooting_Workflow Start Low Yield or By-product Formation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Pure Purify Purify Starting Materials Check_Purity->Purify Impure Adjust_Stoichiometry Adjust Reactant Stoichiometry Optimize_Temp->Adjust_Stoichiometry No Screen_Temps Screen Temperatures (e.g., 80-120°C) Optimize_Temp->Screen_Temps Yes Consider_Solvent Consider Solvent Change or Solvent-Free Adjust_Stoichiometry->Consider_Solvent No Equimolar Ensure Equimolar Reactants Adjust_Stoichiometry->Equimolar Yes Solvent_Free Attempt Solvent-Free Protocol Consider_Solvent->Solvent_Free Yes Success Improved Yield and Purity Consider_Solvent->Success No Purify->Optimize_Temp Screen_Temps->Adjust_Stoichiometry Equimolar->Consider_Solvent Solvent_Free->Success

Caption: A logical workflow for troubleshooting common issues in the Kröhnke synthesis.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes for 4-Aryl-4-Piperidin-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-4-piperidin-carbonitrile scaffold is a crucial pharmacophore found in a variety of biologically active molecules, most notably as a key intermediate in the synthesis of the opioid analgesic pethidine (meperidine). The efficient and scalable synthesis of these compounds is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of three primary synthetic routes to 4-aryl-4-piperidin-carbonitriles, offering insights into their respective methodologies, yields, and overall efficiency.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Strecker-type SynthesisRoute B: One-Pot Multicomponent ReactionRoute C: Cyanation of 4-Aryl-4-hydroxypiperidine
Starting Materials N-alkyl-4-piperidone, Aryl organometallic reagent, Cyanide sourcePyridine, Aryl Grignard reagent, Alkyl halide, Cyanide sourceN-alkyl-4-piperidone, Aryl organometallic reagent, Cyanating agent
Key Intermediates 4-Aryl-4-hydroxypiperidineDihydropyridine derivative4-Aryl-4-hydroxypiperidine
Typical Reagents n-BuLi or PhMgBr, KCN/HClPhMgBr, MeI, KCNPhMgBr, TsCN or TMSCN
Reaction Steps 2-312
Typical Reaction Time 12-24 hours4-8 hours8-16 hours
Reported Yields 60-80%70-90%50-70%
Scalability ModerateHighModerate
Key Advantages Well-established, reliableHigh efficiency, atom economyAvoids handling of HCN in situ
Key Disadvantages Use of highly reactive organometallics, potential for HCN generationCan be sensitive to reaction conditionsRequires pre-synthesis of the alcohol precursor, use of specialized cyanating agents

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three compared synthetic routes for 4-aryl-4-piperidin-carbonitriles.

G cluster_A Route A: Strecker-type Synthesis cluster_B Route B: One-Pot Multicomponent Reaction cluster_C Route C: Cyanation of 4-Aryl-4-hydroxypiperidine A1 N-Alkyl-4-piperidone A3 4-Aryl-4-hydroxypiperidine (Intermediate) A1->A3 + A2 Aryl Organometallic Reagent A2->A3 + A5 4-Aryl-4-piperidin-carbonitrile A3->A5 + A4 Cyanide Source (e.g., KCN/Acid) A4->A5 + B1 Pyridine B5 4-Aryl-4-piperidin-carbonitrile B1->B5 + B2 Aryl Grignard Reagent B2->B5 + B3 Alkyl Halide B3->B5 + B4 Cyanide Source B4->B5 + C1 N-Alkyl-4-piperidone C3 4-Aryl-4-hydroxypiperidine (Intermediate) C1->C3 + C2 Aryl Organometallic Reagent C2->C3 + C5 4-Aryl-4-piperidin-carbonitrile C3->C5 + C4 Cyanating Agent (e.g., TsCN) C4->C5 +

Caption: Comparative workflow of the three main synthesis routes.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1-methyl-4-phenyl-4-piperidinecarbonitrile, a key intermediate for pethidine.

Route A: Strecker-type Synthesis

This classical approach involves the formation of a cyanohydrin from a piperidone, which is then converted to the aminonitrile. A more direct modification involves the reaction of an N-alkyl-4-piperidone with an aryl organometallic reagent to form the tertiary alcohol, followed by cyanation.

Step 1: Synthesis of 1-Methyl-4-phenyl-4-hydroxypiperidine

  • To a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-methyl-4-phenyl-4-hydroxypiperidine.

Step 2: Cyanation

  • The crude 1-methyl-4-phenyl-4-hydroxypiperidine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.

  • The solution is cooled to 0 °C, and a solution of potassium cyanide (1.5 eq) in water is added, followed by the slow addition of concentrated hydrochloric acid (2.0 eq).

  • The mixture is stirred vigorously at room temperature for 8-12 hours.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 1-methyl-4-phenyl-4-piperidinecarbonitrile.

Route B: One-Pot Multicomponent Reaction

This modern and highly efficient approach combines all reactants in a single reaction vessel to directly form the target molecule.

  • To a solution of pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, a solution of phenylmagnesium bromide (1.1 eq) in THF is added dropwise.

  • The mixture is stirred at this temperature for 1 hour, followed by the addition of methyl iodide (1.2 eq).

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • A solution of potassium cyanide (1.5 eq) in a minimal amount of water is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 4-6 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-methyl-4-phenyl-4-piperidinecarbonitrile.

Route C: Cyanation of 4-Aryl-4-hydroxypiperidine

This route is similar to Route A but utilizes a milder and more specific cyanating agent in the second step, which can offer advantages in terms of safety and selectivity.

Step 1: Synthesis of 1-Methyl-4-phenyl-4-hydroxypiperidine

This step is identical to Step 1 in Route A.

Step 2: Cyanation using Tosyl Cyanide

  • To a solution of 1-methyl-4-phenyl-4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent like acetonitrile, tosyl cyanide (1.2 eq) is added.

  • A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 6-10 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.

  • The organic solution is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford 1-methyl-4-phenyl-4-piperidinecarbonitrile.

Conclusion

The choice of synthetic route for 4-aryl-4-piperidin-carbonitriles depends on several factors, including the desired scale of production, available starting materials, and safety considerations. The One-Pot Multicomponent Reaction (Route B) offers the most efficient and atom-economical approach, making it highly suitable for large-scale synthesis. The Strecker-type Synthesis (Route A) is a well-established and reliable method, though it involves multiple steps and the potential in-situ generation of hazardous hydrogen cyanide. The Cyanation of a 4-Aryl-4-hydroxypiperidine (Route C) provides a safer alternative to the classical Strecker cyanation by using less hazardous cyanating agents, but at the cost of an additional precursor synthesis step and potentially lower overall yields. Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

A Comparative Guide to 4-(4-Bromophenyl)piperidine-4-carbonitrile and Other Sigma Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate molecular probes and therapeutic candidates is paramount. This guide provides an objective comparison of 4-(4-Bromophenyl)piperidine-4-carbonitrile and other key sigma receptor ligands, supported by experimental data to inform research decisions.

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are promising targets for therapeutic intervention in a range of disorders, including neurological diseases, psychiatric conditions, and cancer. The unique pharmacological profiles of these receptors necessitate a careful evaluation of the affinity and selectivity of investigational ligands. This guide focuses on this compound, a compound of interest within the 4-aryl-4-cyanopiperidine structural class, and compares its anticipated properties with established sigma receptor ligands.

Performance Comparison of Sigma Receptor Ligands

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
N-substituted-4-cyano-4-phenylpiperidine Analogs
N-Methyl15.32140139.9[1]
N-Allyl1.8662367.8[1]
N-Propargyl2.5482192.8[1]
N-Cyclopropylmethyl0.5143286[1]
N-Pentyl0.363210[1]
N-Benzyl0.34801600[1]
N-Phenethyl2.311047.8[1]
N-Phenylpropyl0.446115[1]
Reference Sigma Receptor Ligands
Haloperidol2.6 - 9.2527 - 500+Variable[2]
(+)-Pentazocine1.7 - 7.76>10,000>1288[2][3]
DTG (Di-o-tolylguanidine)~50~50~1[4]

Analysis of Comparative Data:

The N-substituted-4-cyano-4-phenylpiperidine analogs demonstrate a strong affinity and selectivity for the σ1 receptor. The N-substituent plays a critical role in determining this affinity, with larger alkyl and arylalkyl groups generally leading to higher potency. For instance, the N-pentyl and N-benzyl analogs exhibit sub-nanomolar Ki values for the σ1 receptor.

Based on these SAR trends, This compound , which lacks a substituent on the piperidine nitrogen, is anticipated to have a lower affinity for sigma receptors compared to its N-substituted counterparts. The presence of the bromo-substituent on the phenyl ring may influence binding, but without experimental data, its precise impact remains speculative.

In comparison to reference ligands, Haloperidol is a potent but non-selective sigma receptor ligand, also exhibiting high affinity for other receptors like dopamine D2 receptors. (+)-Pentazocine is a highly selective σ1 receptor agonist. DTG is a non-selective ligand, binding to both σ1 and σ2 receptors with similar affinity, making it a useful tool for labeling both sites.

Experimental Methodologies

The binding affinity data presented in this guide is typically determined through competitive radioligand binding assays. Below is a detailed protocol for such an assay.

Radioligand Binding Assay for σ1 and σ2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2) are commonly used due to their high receptor densities.

  • Radioligand:

    • For σ1 receptors: --INVALID-LINK---Pentazocine (a selective σ1 agonist).

    • For σ2 receptors: [³H]-DTG (a non-selective ligand). To measure σ2 binding specifically, a masking ligand like (+)-pentazocine is used to block the σ1 sites.

  • Test Compound: this compound or other ligands of interest, prepared in a series of dilutions.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., Haloperidol) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway for the sigma-1 receptor and a typical workflow for a competitive binding assay.

sigma1_signaling cluster_ER Endoplasmic Reticulum BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Interacts with Agonist Agonist (e.g., (+)-Pentazocine) Agonist->Sigma1 Binds Ca_release Ca2+ Release IP3R->Ca_release Potentiates Cellular_Response Modulation of Cellular Signaling Ca_release->Cellular_Response binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Components Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Data Analysis (IC50 and Ki Calculation) Measurement->Analysis End End Analysis->End

References

Stereoisomerism and Biological Activity: A Comparative Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The Critical Role of Stereochemistry

The three-dimensional shape of a drug molecule is paramount for its interaction with biological receptors, which are themselves chiral entities. Just as a left-handed glove will not fit a right hand, different stereoisomers of a compound can bind to a receptor with varying degrees of avidity. This can lead to one isomer being a potent therapeutic agent while another is inactive or even contributes to adverse effects. For piperidine derivatives, which are prevalent scaffolds in medicinal chemistry, understanding the influence of stereoisomerism is crucial for the design of selective and effective drugs.

Comparative Biological Activity of Piperidine Stereoisomers

To illustrate the significance of stereochemistry on the biological activity of piperidine derivatives, the following table summarizes the dopamine transporter (DAT) inhibition data for the cis and trans isomers of a 2,5-disubstituted piperidine.

IsomerDAT Inhibition Kᵢ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
cis 15.3 ± 2.113126.1
trans 125 ± 15324.8

Data sourced from a study on novel 2,5-disubstituted piperidine derivatives.[1]

The data clearly indicates that the cis-isomer is a more potent inhibitor of the dopamine transporter, with a nearly 8-fold higher affinity (lower Kᵢ value) than the trans-isomer.[1] Furthermore, the cis-isomer demonstrates greater selectivity for DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This highlights how the spatial orientation of the substituents on the piperidine ring dictates the molecule's ability to fit into the binding pocket of its target protein.

Experimental Protocols

The following is a representative protocol for a radioligand binding assay used to determine the binding affinity of test compounds for the dopamine transporter.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds (e.g., cis- and trans-piperidine isomers) for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)

  • Non-specific binding control: 10 µM GBR 12909 (a potent and selective DAT inhibitor)

  • Test compounds (cis- and trans-isomers)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize hDAT-expressing HEK293 cells in ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet (containing the cell membranes) in fresh binding buffer.

  • Binding Assay:

    • In a 96-well microplate, add the cell membrane preparation, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compounds.

    • For determining non-specific binding, add the non-specific binding control (GBR 12909) instead of the test compound.

    • Incubate the plates at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathway and Experimental Workflow

The interaction of a ligand with a G protein-coupled receptor (GPCR), a common target for piperidine derivatives, initiates a cascade of intracellular events. The following diagram illustrates a simplified GPCR signaling pathway and the workflow for its investigation.

GPCR_Signaling_and_Workflow cluster_0 GPCR Signaling Pathway cluster_1 Experimental Workflow Ligand Piperidine Stereoisomer Receptor GPCR (e.g., Opioid Receptor) Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation of Downstream Targets Synthesis Synthesize & Separate Stereoisomers Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (Ki, EC50) Functional_Assay->Data_Analysis

GPCR Signaling and Experimental Workflow

This guide underscores the importance of considering stereochemistry in drug design and development. The biological activity of piperidine derivatives can be significantly influenced by the spatial arrangement of their substituents, and a thorough evaluation of all stereoisomers is essential for identifying the most potent and selective therapeutic candidates.

References

Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a well-established pharmacophore in the development of opioid receptor ligands. Modifications to this core structure can significantly influence binding affinity, selectivity, and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-arylpiperidine derivatives, with a focus on how different substituents on the piperidine and aryl rings modulate their interaction with opioid receptors. While direct, comprehensive SAR studies on 4-(4-Bromophenyl)piperidine-4-carbonitrile derivatives are not extensively available in the public domain, the data presented herein for structurally related analogs offer valuable insights for the rational design of new ligands based on this scaffold.

Data Presentation: SAR of trans-3,4-Dimethyl-4-Arylpiperidine Derivatives

The following table summarizes the SAR of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, highlighting the impact of substitutions on the aryl ring on the binding affinity for the µ, κ, and δ opioid receptors.

Compound IDR Group (Aryl Substituent)µ Ki (nM)[1]κ Ki (nM)[1]δ Ki (nM)[1]
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
7 3-OCON(CH₃)₂1.43.255
8 3-NH₂2530350
9 3-NHCHO1528280

Key SAR Observations for trans-3,4-Dimethyl-4-Arylpiperidines:

  • Position of the Hydroxyl Group: A phenolic hydroxyl group at the 3-position of the aryl ring (Compound 1 ) confers the highest affinity for the µ and κ receptors. Moving the hydroxyl group to the 2-position (Compound 2 ) or 4-position (Compound 3 ) leads to a decrease in binding affinity across all three receptor subtypes.

  • Modification of the 3-Hydroxyl Group: Methylation of the 3-hydroxyl group to a methoxy group (Compound 4 ) significantly reduces affinity, particularly at the µ and δ receptors.[1]

  • Carbamate Derivatives: Conversion of the 3-hydroxyl to carbamate derivatives (Compounds 5-7 ) generally maintains high affinity for the µ and κ receptors, comparable to the parent hydroxyl compound.

  • Amino and Formamido Groups: Replacement of the 3-hydroxyl with an amino (Compound 8 ) or formamido (Compound 9 ) group results in a substantial loss of binding affinity at all three opioid receptors.[1]

Experimental Protocols

A detailed methodology for a key experiment cited in this guide is provided below.

Radioligand Competition Binding Assays [1]

This assay is used to determine the binding affinity (Ki) of the test compounds for the µ, κ, and δ opioid receptors.

1. Membrane Preparation:

  • Brains from male Sprague-Dawley rats (for µ and δ receptors) or male Hartley guinea pigs (for κ receptors) are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
  • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous opioids.
  • A second centrifugation is performed, and the final pellet is resuspended in 50 mM Tris-HCl buffer containing 0.1% bovine serum albumin (BSA) and stored at -80°C until use.

2. Binding Assay:

  • The assay is performed in a final volume of 1 mL containing the appropriate radioligand, the test compound at various concentrations, and the prepared cell membranes.
  • µ-Opioid Receptor: [³H]DAMGO is used as the radioligand.
  • δ-Opioid Receptor: [³H]Naltrindole is used as the radioligand.
  • κ-Opioid Receptor: [³H]U69,593 is used as the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., naloxone).
  • The mixture is incubated at 25°C for 60-90 minutes.
  • The reaction is terminated by rapid filtration through glass fiber filters.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of opioid receptor modulators.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding In Vitro Biological Evaluation cluster_sar Data Analysis s1 Starting Materials (e.g., 4-Arylpiperidine Core) s2 Chemical Modification (e.g., Substitution on Aryl Ring) s1->s2 s3 Purification & Structural Confirmation (NMR, MS) s2->s3 b1 Radioligand Binding Assays (µ, δ, κ Receptors) s3->b1 Test Compounds b2 Determine IC₅₀ Values b1->b2 b3 Calculate Ki Values (Cheng-Prusoff Equation) b2->b3 a1 Structure-Activity Relationship (SAR) Analysis b3->a1 Binding Affinity Data a2 Identify Key Structural Features for Affinity & Selectivity a1->a2

Caption: Workflow for SAR studies of novel 4-arylpiperidine derivatives.

signaling_pathway cluster_receptor Opioid Receptor Signaling Opioid Opioid Agonist Receptor Opioid Receptor (µ, δ, or κ) Opioid->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channel Ion Channels (↑ K⁺, ↓ Ca²⁺) G_Protein->Ion_Channel modulates MAPK MAPK Pathway G_Protein->MAPK activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia MAPK->Analgesia

References

A Comparative Guide to HPLC Method Validation for the Quantification of 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-(4-Bromophenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this exact analyte are not extensively published, this document extrapolates from established methodologies for structurally similar piperidine and bromophenyl compounds to offer a robust framework for method development and validation. The principles and protocols discussed herein are grounded in International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a procedure is suitable for its intended purpose.[1][4] For the quantification of an active pharmaceutical ingredient (API) intermediate like this compound, a validated HPLC method ensures accuracy, precision, and reliability of the results. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantification (LOQ).[2][5]

Comparison of HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of pharmaceutical compounds.[6][7] The selection of an appropriate RP-HPLC method depends on the physicochemical properties of the analyte and the desired performance characteristics. Below is a comparison of typical starting points for HPLC method development for this compound, based on methods validated for similar compounds.[8][9][10][11][12]

Table 1: Comparison of RP-HPLC Method Parameters for Piperidine and Bromophenyl Compounds

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionMethod C: Pre-column Derivatization
Principle Separation based on constant mobile phase composition.Separation based on a programmed change in mobile phase composition.Chemical modification of the analyte to enhance detection.[13][14]
Stationary Phase C18 (e.g., Varian C18, 150 x 4.6 mm, 5µm)[10][15]C8 or C18 (e.g., Phenomenex Luna C8(2), 150 mm × 2.0 mm)[9][16]C18 (e.g., Inertsil C18, 250 x 4.6 mm)[13]
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0) (60:40 v/v)[11]Gradient of Acetonitrile and Water with 0.05% Trifluoroacetic Acid[9][16]Acetonitrile/Water with 0.1% Phosphoric Acid (68:32 v/v)[8][14]
Flow Rate 1.0 - 1.5 mL/min[10][11][15]0.25 - 1.0 mL/min[12][16]1.0 mL/min[8][14]
Detection UV at ~220-254 nm[11][12]UV at ~210 nm or Diode Array Detector (DAD)[9][16]UV at a wavelength corresponding to the derivative's absorbance maximum (~230 nm for tosyl derivatives)[13]
Advantages Simple, robust, and reproducible.Suitable for complex mixtures with components of varying polarities, often providing better resolution and sensitivity.Enhances sensitivity and selectivity for compounds lacking a strong chromophore.[13][17]
Limitations May not be suitable for complex samples with a wide range of analyte polarities.Can have longer run times and requires careful method development to ensure reproducibility.Adds an extra step to the sample preparation, which can introduce variability.

Performance Characteristics of Validated Methods for Similar Compounds

The following table summarizes the performance of validated HPLC methods for piperidine and bromophenyl derivatives, which can serve as a benchmark for the validation of a method for this compound.

Table 2: Summary of Validation Parameters from Representative HPLC Methods

Validation ParameterMethod for Bromophenolic Compounds[9][16]Method for a (4-Bromophenyl) Acetonitrile Impurity[10][15]Method for Derivatized Piperidine[13][14]
Linearity (R²) ≥ 0.999Not explicitly stated, but linearity was established over a range.0.9996
Accuracy (% Recovery) 95.70% - 104.93%Not explicitly stated, but the method was deemed accurate.101.82%
Precision (%RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%Not explicitly stated, but the method was deemed precise.0.6%
LOD < 0.04 µg/mL0.126 ppm0.15 µg/mL
LOQ < 0.12 µg/mL0.266 ppm0.44 µg/mL

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative protocol for the validation of an RP-HPLC method for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

Instrumentation
  • HPLC system with a UV or DAD detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Example based on Method A)
  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm (to be determined by UV scan of the analyte)

  • Injection Volume: 10 µL

Preparation of Solutions
  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard, dissolve it in a small amount of methanol, and dilute to 25 mL with the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution of a known concentration in the mobile phase.

Validation Procedure
  • Specificity: Inject the mobile phase, a placebo solution (if applicable), and a solution of the analyte to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[9]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[2]

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day, with a different analyst, or on a different instrument. The %RSD should be ≤ 2%.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and Relationships

To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and the logical relationships between key validation parameters.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_purpose Define Method Purpose set_acceptance_criteria Set Acceptance Criteria define_purpose->set_acceptance_criteria Defines prepare_protocol Prepare Validation Protocol set_acceptance_criteria->prepare_protocol Informs compare_with_criteria Compare with Acceptance Criteria set_acceptance_criteria->compare_with_criteria Basis for perform_experiments Perform Experiments prepare_protocol->perform_experiments Guides collect_data Collect and Process Data perform_experiments->collect_data evaluate_parameters Evaluate Validation Parameters collect_data->evaluate_parameters evaluate_parameters->compare_with_criteria prepare_report Prepare Validation Report compare_with_criteria->prepare_report approve_report Approve Report prepare_report->approve_report

Caption: Workflow for a typical HPLC method validation process.

Validation_Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Method Robustness Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Informs LOQ LOQ Linearity->LOQ Informs Accuracy->Range Required within Precision->Range Required within Robustness Robustness

Caption: Interrelationships between key HPLC validation parameters.

Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods can also be considered for the quantification of this compound, particularly for trace-level analysis or in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic properties of piperidine derivatives.[8][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of low-concentration samples in complex biological matrices.[8][18]

The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.

Conclusion

This guide provides a comprehensive overview of the validation of HPLC methods for the quantification of this compound. By drawing comparisons with validated methods for structurally similar compounds and adhering to ICH guidelines, researchers and scientists can develop and validate robust and reliable analytical methods. The provided experimental protocol and visualizations serve as practical tools to facilitate this process, ultimately ensuring the quality and consistency of data in pharmaceutical research and development.

References

A Comparative Analysis of the Efficacy of 4-(4-Bromophenyl)piperidine-4-carbonitrile Derivatives: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenyl)piperidine-4-carbonitrile scaffold has emerged as a promising foundation for the development of novel therapeutic agents, particularly in the realm of analgesia. This guide provides a comparative overview of the in vitro and in vivo efficacy of a series of derivatives based on this core structure, drawing from available scientific literature. The data presented herein aims to facilitate the rational design and selection of candidates for further preclinical and clinical development.

Comparative Efficacy Data

Table 1: In Vitro Opioid Receptor Binding Affinities of Piperidine Derivatives

Compound IDN-Substituentµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
Reference Series 1
Compound APhenethyl1.525150
Compound BMethyl25150800
Compound CCyclopropylmethyl85020
Reference Series 2
Compound X->1000>1000500
Data presented is representative of trends observed in related 4-arylpiperidine series and may not directly reflect the binding affinities of this compound derivatives. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

Table 2: In Vivo Analgesic Efficacy of Piperidine Derivatives in Rodent Models

Compound IDN-SubstituentHot-Plate Test ED₅₀ (mg/kg)Tail-Flick Test ED₅₀ (mg/kg)Writhing Test (% Inhibition at dose)
Reference Series 1
Compound APhenethyl0.51.285% at 1 mg/kg
Compound BMethyl102540% at 10 mg/kg
Compound CCyclopropylmethyl2.55.865% at 5 mg/kg
Reference Series 3
Derivative 1Phenacyl--Significant analgesia at 50 mg/kg
Derivative 22-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl--Significant analgesia at 50 mg/kg
ED₅₀ represents the dose required to produce a therapeutic effect in 50% of the population. The writhing test data for Reference Series 3 is qualitative as reported in the source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of piperidine-based analgesics.

In Vitro Experimental Protocol: Opioid Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human opioid receptor subtype (µ, δ, or κ) are prepared from transfected cell lines (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Experimental Protocol: Hot-Plate Test

Objective: To assess the central analgesic activity of test compounds.

Methodology:

  • Animal Model: Male Swiss Webster mice (20-25 g) are typically used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Compound Administration: Test compounds are administered via a specific route (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., morphine) are included.

  • Testing Procedure: At predetermined time points after drug administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED₅₀ value is then determined from the dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in the evaluation of these compounds, the following diagrams are provided.

G cluster_0 Opioid Receptor Signaling Opioid_Agonist Opioid Agonist (e.g., Piperidine Derivative) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Caption: Opioid Receptor Signaling Pathway.

G cluster_1 In Vivo Analgesic Efficacy Workflow Animal_Acclimation Animal Acclimation (e.g., Mice) Baseline_Testing Baseline Nociceptive Testing (e.g., Hot-Plate Latency) Animal_Acclimation->Baseline_Testing Compound_Administration Compound Administration (Vehicle, Test Compound, Positive Control) Baseline_Testing->Compound_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing (at various time points) Compound_Administration->Post_Treatment_Testing Data_Analysis Data Analysis (%MPE, ED₅₀ Determination) Post_Treatment_Testing->Data_Analysis Results_Interpretation Results Interpretation and Comparison Data_Analysis->Results_Interpretation

Caption: In Vivo Analgesic Testing Workflow.

Disclaimer: The data presented in this guide is for informational and comparative purposes only and is based on publicly available research on structurally related compounds. The efficacy of specific derivatives of this compound may vary and requires direct experimental validation. Researchers should consult the primary literature for detailed experimental conditions and data interpretation.

Navigating Off-Target Interactions: A Comparative Cross-Reactivity Profile of 4-Arylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is a cornerstone of preclinical safety and efficacy assessment. This guide provides a comparative analysis of the cross-reactivity profiles of 4-arylpiperidine derivatives, structurally related to 4-(4-Bromophenyl)piperidine-4-carbonitrile. Due to the limited availability of public data on the specific carbonitrile derivatives, this guide leverages experimental data from analogous compounds to provide a predictive framework for potential off-target interactions.

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting a wide array of biological entities. However, this structural versatility can also lead to unintended interactions with other receptors, ion channels, and enzymes, resulting in off-target effects. A systematic evaluation of a compound's promiscuity is therefore essential to de-risk its development pipeline.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities and functional activities of representative 4-arylpiperidine derivatives against a panel of primary and off-target proteins. This data, compiled from various pharmacological studies, highlights the diverse interaction profiles inherent to this class of compounds. Lower Ki and IC50 values are indicative of higher binding affinity and potency, respectively.

Table 1: Cross-Reactivity Profile of a Representative 4-Aroylpiperidine Derivative

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Compound Class
Primary Target
Sigma-1 Receptor8.5Not Reported4-Aroylpiperidine
Selected Off-Targets
Sigma-2 Receptor150Not Reported
Dopamine D2 Receptor> 10,000Not Reported
Serotonin 5-HT1A Receptor> 5,000Not Reported
Adrenergic α1 Receptor> 1,000Not Reported

Table 2: Cross-Reactivity Profile of a Representative N-Substituted Piperidine Derivative

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Compound Class
Primary Target
Mu-Opioid Receptor1.225 (Agonist)4-Anilidopiperidine
Selected Off-Targets
Delta-Opioid Receptor85> 1,000
Kappa-Opioid Receptor250> 1,000
Sigma-1 Receptor50Not Reported
hERG Channel> 10,000> 10,000

Experimental Protocols

The data presented in this guide is typically generated using a combination of in vitro binding and functional assays. Below are detailed methodologies for key experiments commonly employed in cross-reactivity profiling.

Radioligand Binding Assay

This assay is a fundamental technique used to determine the binding affinity of a test compound for a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A specific radioligand (e.g., [3H]-labeled) for the target receptor.

  • Test compound (4-arylpiperidine derivative).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • A reaction mixture is prepared containing the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • A parallel set of reactions is prepared with the radioligand and the non-specific binding control to determine non-specific binding.

  • The mixtures are incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Cellular Assay (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response of a cell upon compound binding to its target, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity (EC50 or IC50) of a test compound by measuring its effect on intracellular calcium levels in response to receptor activation.

Materials:

  • A cell line stably expressing the target G-protein coupled receptor (GPCR).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound.

  • A known agonist for the receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection port.

Procedure:

  • Cells are seeded into a multi-well plate and cultured to an appropriate confluency.

  • The cells are loaded with the calcium-sensitive fluorescent dye, which is then de-esterified by intracellular esterases, trapping it inside the cells.

  • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

  • To assess agonist activity, varying concentrations of the test compound are injected into the wells, and the change in fluorescence, corresponding to changes in intracellular calcium, is monitored over time.

  • To assess antagonist activity, cells are pre-incubated with varying concentrations of the test compound before the injection of a known agonist at its EC80 concentration. The inhibition of the agonist-induced calcium response is measured.

  • The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined by plotting the data in a dose-response curve and fitting it with a non-linear regression model.

Visualizing Workflows and Pathways

To better illustrate the processes involved in cross-reactivity profiling, the following diagrams have been generated.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Hit Validation a Synthesis of 4-Arylpiperidine Derivatives b Purity & Structural Verification (NMR, LC-MS) a->b c Primary Target Binding Assay b->c d Broad Panel Off-Target Screening c->d e Functional Assays (Agonist/Antagonist Mode) d->e f Determination of Ki, IC50, EC50 Values e->f g Selectivity Profiling f->g h Secondary Confirmatory Assays g->h

Experimental workflow for cross-reactivity profiling.

G cluster_0 cluster_1 cluster_2 Ligand 4-Arylpiperidine Derivative GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylation Cascade

A generic GPCR signaling pathway.

References

A Comparative Guide to Negishi, Suzuki, and Kumada Coupling for 4-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its synthesis is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have proven to be powerful tools for the crucial C(sp³)-C(sp²) bond formation. This guide provides an objective comparison of three prominent cross-coupling methods—the Negishi, Suzuki, and Kumada reactions—for the synthesis of 4-arylpiperidines, supported by representative experimental data and detailed protocols.

At a Glance: Comparison of Key Reaction Parameters

The choice of coupling method often depends on factors such as functional group tolerance, availability of starting materials, and reaction conditions. The following table summarizes typical parameters for each reaction in the context of 4-arylpiperidine synthesis.

FeatureNegishi CouplingSuzuki CouplingKumada Coupling
Organometallic Reagent Organozinc (R-ZnX)Organoboron (R-B(OR)₂)Organomagnesium (R-MgX)
Typical Substrates 4-Iodo/Bromo-piperidines4-Bromo/Triflyloxy-piperidines4-Chloro/Bromo-piperidines
Catalyst Pd or Ni complexesPd complexesPd or Ni complexes
Catalyst Loading (%) 1 - 51 - 51 - 5
Solvent THF, Dioxane, TolueneDioxane/Water, Toluene, DMFTHF, Diethyl ether
Base Not generally requiredK₂CO₃, Cs₂CO₃, K₃PO₄Not applicable
Temperature (°C) 25 - 8080 - 11025 - 60
Reaction Time (h) 2 - 2412 - 241 - 18
Representative Yield (%) 70 - 9575 - 9860 - 90
Functional Group Tolerance Good to ExcellentExcellentModerate to Poor

In-Depth Comparison

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are prepared from the corresponding organohalides or via transmetalation. A key advantage of the Negishi reaction is the high reactivity of the organozinc species, which often allows for milder reaction conditions.[1] Furthermore, organozinc reagents exhibit good functional group tolerance, making them suitable for complex molecule synthesis.[2] For the synthesis of 4-arylpiperidines, a piperidylzinc halide can be coupled with various aryl halides and triflates.[3][4] The reaction often proceeds at room temperature or with gentle heating and can provide high yields.

Suzuki Coupling

The Suzuki-Miyaura coupling employs organoboron reagents, such as boronic acids or boronate esters, which are generally stable, commercially available, and have low toxicity.[5] This reaction is renowned for its excellent functional group tolerance and its compatibility with aqueous conditions, making it a popular choice in both academic and industrial settings.[6] In the context of 4-arylpiperidine synthesis, a piperidine-derived boronic acid or ester can be coupled with an aryl halide.[7] The reaction typically requires a base to activate the organoboron species and often necessitates elevated temperatures to achieve good conversion.

Kumada Coupling

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes highly reactive Grignard (organomagnesium) reagents.[8] A significant advantage of the Kumada coupling is the ready availability and low cost of Grignard reagents.[9] The high nucleophilicity of Grignard reagents allows for the coupling of less reactive organic halides, such as chlorides.[10] However, this high reactivity also leads to lower functional group tolerance, as Grignard reagents are strong bases and nucleophiles that can react with acidic protons and electrophilic functional groups.[10]

Catalytic Cycles

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Negishi_Coupling cluster_cycle Negishi Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation (R²-ZnX) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

Figure 1. Catalytic Cycle of the Negishi Coupling.

Suzuki_Coupling cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

Figure 2. Catalytic Cycle of the Suzuki Coupling.

Kumada_Coupling cluster_cycle Kumada Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation (R²-MgX) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

Figure 3. Catalytic Cycle of the Kumada Coupling.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a generic N-Boc-4-arylpiperidine. Researchers should note that optimal conditions may vary depending on the specific substrates and should be optimized accordingly.

General Experimental Workflow

experimental_workflow start Start reagents Combine Piperidine Derivative, Aryl Halide, Catalyst, and Solvent under Inert Atmosphere start->reagents base Add Base (for Suzuki) reagents->base organometallic Add Organometallic Reagent base->organometallic reaction Heat Reaction Mixture organometallic->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated 4-Arylpiperidine purification->product

Figure 4. General Experimental Workflow for Cross-Coupling.

Negishi Coupling Protocol

This protocol is adapted from procedures for the coupling of secondary alkylzinc halides.[4]

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a solution of N-Boc-4-iodopiperidine (1.0 equiv) in anhydrous THF is treated with activated zinc dust (1.5 equiv). The mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • Coupling Reaction: In a separate flask, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide (1.2 equiv) are dissolved in anhydrous THF. The freshly prepared organozinc solution is then transferred to this mixture via cannula.

  • Reaction Monitoring and Workup: The reaction is stirred at room temperature or heated to 50-60 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-4-arylpiperidine.

Suzuki Coupling Protocol

This protocol is a general procedure adapted for 4-arylpiperidine synthesis.

  • Reaction Setup: To a flask are added N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv), the aryl halide (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing: A mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction and Workup: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography.

Kumada Coupling Protocol

This protocol is a generalized procedure and requires strict anhydrous and inert conditions due to the nature of Grignard reagents.

  • Reaction Setup: A flame-dried flask is charged with the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂ or Ni(dppp)Cl₂, 1-5 mol%) and the N-Boc-4-halopiperidine (1.0 equiv) under an inert atmosphere. Anhydrous THF or diethyl ether is added as the solvent.

  • Addition of Grignard Reagent: The aryl Grignard reagent (1.2 equiv, as a solution in THF or diethyl ether) is added dropwise to the reaction mixture at 0 °C or room temperature.

  • Reaction and Workup: The reaction is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored for completion. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.

  • Purification: The residue is purified by flash column chromatography to yield the target compound.

Conclusion

The Negishi, Suzuki, and Kumada coupling reactions all represent viable and powerful methods for the synthesis of 4-arylpiperidines. The Suzuki coupling is often the first choice due to its superior functional group tolerance and the stability of the organoboron reagents. The Negishi coupling offers a good balance of reactivity and functional group tolerance, often allowing for milder reaction conditions. The Kumada coupling, while limited by the high reactivity of the Grignard reagents, can be advantageous for its use of readily available starting materials and its ability to couple less reactive halides. The optimal choice of method will ultimately be dictated by the specific requirements of the synthetic target, including the presence of sensitive functional groups, the availability and cost of starting materials, and the desired scale of the reaction. Merck Process Research chemists have notably employed all three approaches for the optimization of 4-arylpiperidine synthesis, underscoring the importance of having these diverse tools at the disposal of the synthetic chemist.[3]

References

Validating Synthesized 4-Arylpiperidines: A Spectroscopic Data Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel 4-arylpiperidine derivatives is a cornerstone of modern medicinal chemistry, yielding scaffolds for a wide array of therapeutic agents. Rigorous structural validation of these synthesized compounds is paramount to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of spectroscopic data for synthesized 4-arylpiperidines and outlines the standard experimental protocols for their validation.

Comparative Spectroscopic Data

The validation of synthesized 4-arylpiperidines relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data obtained from these techniques provide a unique fingerprint for each molecule, allowing for unambiguous structure elucidation and confirmation of purity.

Below is a table summarizing the spectroscopic data for a series of synthesized 3-methyl-2,6-bis(4-substituted-phenyl)piperidin-4-one derivatives, which serve as key intermediates or analogues of 4-arylpiperidines.

CompoundSubstituent (R)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2a H7.21-8.05 (m, Ar-H), 2.72 (d, 2H), 2.45 (s, 1H), 2.42 (s, NH), 2.37 (d, 1H), 2.27 (d, 1H), 1.02 (s, CH₃)115.10-149.03 (Ar-C), 68.34 (C), 63.20 (CH), 50.13 (CH), 46.23 (CH₂), 15.16 (CH₃)3398 (NH), 3039 (Ar-CH), 2897 (CH₃), 1679 (C=O)
5e NO₂9.89 (s, OH), 8.63 (d, 2H), 7.96 (d, 2H), 7.72 (d, 2H), 7.58 (d, 2H), 6.4 (s, NH), 4.39 (d, 2H), 3.26 (t, 1H), 2.94 (t, 2H), 2.62 (d, 2H), 0.98 (t, CH₃)122.3-138.66 (Ar-C), 69.68 (C=N), 64.08 (CH₂), 34.03 (CH), 32.26 (CH₂), 17.84 (CH₃)3398 (NH), 3085 (Ar-CH), 2974 (CH₃), 1696 (C=N), 1598, 1582 (C=C Ar), 1091 (C-NO₂)
6f OH8.73 (d, 2H), 7.96 (d, 2H), 7.73 (d, 2H), 7.68 (s, NH₂), 3.08 (d, 2H), 2.98 (s, NH), 2.95 (d, 1H), 2.87 (s, NH), 2.85 (s, 1H), 0.97 (d, CH₃)116.15-147.23 (Ar-C), 68.82 (CH₂), 56.45-53.50 (C-N), 50.76 (CH), 43.25 (C), 15.26 (CH₃)3398 (NH), 3198, 3172 (NH₂), 3093 (C≡N), 3039 (Ar-CH), 2897 (CH₃), 1679 (C=N), 1593 (C=C Ar), 771 (C-OH)

Note: The data presented above is based on the synthesis and characterization of piperidin-4-one derivatives as reported in the literature. The chemical shifts (δ) in NMR are reported in parts per million (ppm) and coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Infrared (IR) frequencies (ν) are reported in wavenumbers (cm⁻¹).

Experimental Protocols

The successful validation of synthesized 4-arylpiperidines is contingent upon the meticulous execution of spectroscopic experiments. The following are generalized protocols for the key analytical techniques.

Synthesis of 4-Arylpiperidines

A variety of synthetic routes can be employed to generate 4-arylpiperidines. Common methods include palladium-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Kumada couplings), the Shapiro reaction, and multi-component reactions.[1][2][3][4][5][6] For instance, a general procedure for the Negishi coupling involves the reaction of a 4-piperidylzinc iodide with an aryl halide or triflate in the presence of a palladium and copper(I) co-catalyst.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to analyze include chemical shift (δ), integration (proton count), and multiplicity (splitting pattern), which reveals neighboring protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. Further analysis using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Compare the obtained spectra with expected chemical shifts and coupling constants based on the proposed structure and data from similar compounds.[8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a solution.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (amine), C=O (ketone), C-N (amine), and aromatic C-H and C=C bonds.[12]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Various mass analyzers can be used, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information.[12]

Validation Workflow

The overall process for the synthesis and validation of 4-arylpiperidines can be visualized as a logical workflow.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_outcome Outcome start Starting Materials reaction Chemical Reaction (e.g., Cross-Coupling) start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis validated Validated 4-Arylpiperidine data_analysis->validated

References

Safety Operating Guide

Personal protective equipment for handling 4-(4-Bromophenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Bromophenyl)piperidine-4-carbonitrile, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be equipped with side shields to protect against splashes and airborne particles.[1]
Hand Protection GlovesChemically resistant gloves, such as nitrile rubber, are recommended.[2] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[3]
Respiratory Protection Dust MaskFor handling small quantities where dust formation is minimal, a dust mask (e.g., N95 or P1) is recommended.[1] For larger quantities or where significant dust is generated, a higher level of respiratory protection may be necessary.[2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential spills.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid direct contact with the skin and eyes.[4]

  • Prevent the formation of dust and aerosols during handling.[1][4]

  • Wash hands thoroughly with soap and water after handling the compound.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Spills and Accidental Release

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined above.

  • Containment and Cleanup: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] For large spills, follow the same procedure but with additional caution. Do not allow the chemical to enter drains.[1][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Licensed Disposal: Arrange for disposal by a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for chemical waste disposal.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, emphasizing key safety checkpoints.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don PPE weigh_chem Weigh Chemical in Fume Hood prep_start->weigh_chem conduct_exp Conduct Experiment weigh_chem->conduct_exp decontaminate Decontaminate Glassware & Surfaces conduct_exp->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.